molecular formula C7H13NO3 B1612696 4-Hydroxy-1-methylpiperidine-4-carboxylic acid CAS No. 757127-21-2

4-Hydroxy-1-methylpiperidine-4-carboxylic acid

カタログ番号: B1612696
CAS番号: 757127-21-2
分子量: 159.18 g/mol
InChIキー: NNNBLIQDYVJBFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1-methylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-methylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-4-2-7(11,3-5-8)6(9)10/h11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNBLIQDYVJBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594440
Record name 4-Hydroxy-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757127-21-2
Record name 4-Hydroxy-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Molecular Architecture and Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense aliphatic heterocycles serve as critical building blocks. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often isolated as its hydrochloride salt, CAS 41248-72-0)[1] is a highly versatile, non-chiral constrained amino acid analogue. It features a tertiary amine, a tertiary alcohol, and a carboxylic acid within a compact six-membered piperidine framework. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and analytical frameworks for researchers utilizing this molecule in the development of peptidomimetics and novel antibacterial agents, such as Lactivicin analogues [2].

Structural and Mechanistic Analysis

Conformational Dynamics

The core of 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a saturated six-membered piperidine ring, which predominantly adopts a chair conformation in solution to minimize torsional strain.

  • N-Methyl Positioning: The N -methyl group rapidly undergoes nitrogen inversion but thermodynamically favors the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at C3 and C5.

  • C4 Quaternary Center: The C4 position is fully substituted, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. Because the C4 atom lies directly on the internal plane of symmetry passing through the nitrogen (N1) and C4, the molecule is achiral . This symmetry is a significant synthetic advantage, as it eliminates the need for complex enantiomeric resolution during scale-up.

Acid-Base Profile and Zwitterionic Nature

The molecule possesses two highly reactive, pH-dependent functional groups:

  • Carboxylic Acid: pKa​≈2.5−3.0

  • Tertiary Amine (Piperidine Nitrogen): pKa​≈9.5−10.0

At physiological pH (7.4), the carboxylic acid is deprotonated ( −COO− ) and the tertiary amine is protonated ( −NH+CH3​− ), rendering the free base a highly polar zwitterion . This physicochemical reality dictates the synthetic workflow: extracting the free base into organic solvents is highly inefficient. Consequently, the compound is almost exclusively synthesized, isolated, and stored as its hydrochloride salt (C7H14ClNO3) [1].

Synthesis Pathways & Methodologies

The most robust, scalable, and atom-economical route to 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a two-step sequence: a Strecker-type cyanohydrin formation followed by rigorous acidic hydrolysis.

Step 1: Cyanohydrin Formation

Causality & Rationale: The carbonyl carbon of the starting material, 1-methyl-4-piperidone, is highly electrophilic. Cyanide acts as a potent nucleophile, attacking the carbonyl to form a cyanohydrin. This step efficiently establishes the C4 quaternary center.

Protocol:

  • Preparation: Dissolve 1.0 equivalent of 1-methyl-4-piperidone in an aqueous buffer or a miscible ethanol/water mixture.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of Potassium Cyanide (KCN) at 0–5°C to control the exothermic nature of the addition.

  • Reaction: Stir the mixture at room temperature for 12 hours. The intermediate, 4-hydroxy-1-methylpiperidine-4-carbonitrile, forms quantitatively.

  • Isolation: Depending on the specific solvent system, the intermediate can be extracted using ethyl acetate or pushed directly into the next step as a crude mixture (one-pot approach).

Step 2: Acidic Hydrolysis

Causality & Rationale: The nitrile group must be hydrolyzed to a carboxylic acid. Using concentrated hydrochloric acid under reflux conditions drives this hydrolysis to completion. Simultaneously, the strong acid protonates the basic piperidine nitrogen, directly yielding the highly stable hydrochloride salt and bypassing the difficult zwitterion isolation.

Protocol:

  • Hydrolysis: Suspend the crude 4-hydroxy-1-methylpiperidine-4-carbonitrile in an excess of concentrated HCl (37%).

  • Reflux: Heat the mixture to reflux (~100°C) for 14–16 hours. Monitor the disappearance of the nitrile peak via LC-MS.

  • Evaporation: Cool the reaction mixture to room temperature and evaporate the aqueous solvent under reduced pressure to yield a crude solid.

  • Trituration (Self-Validating Step): Suspend the crude solid in cold ethyl acetate. Because the target HCl salt is entirely insoluble in ethyl acetate while organic impurities are soluble, filtering the suspension yields highly pure product without the need for column chromatography [2].

  • Drying: Dry the filtered light-brown/white solid under high vacuum.

SynthesisWorkflow A 1-Methyl-4-piperidone (Starting Material) B KCN / Buffer Cyanohydrin Formation A->B Step 1 C 4-Hydroxy-1-methylpiperidine -4-carbonitrile B->C D Conc. HCl / Heat Acidic Hydrolysis C->D Step 2 E 4-Hydroxy-1-methylpiperidine -4-carboxylic acid HCl D->E

Chemical synthesis workflow via cyanohydrin intermediate and acidic hydrolysis.

Analytical Characterization

Validating the structural integrity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid requires a multi-modal approach. Because the molecule lacks a conjugated π -system (chromophore), standard UV-Vis detection during HPLC is challenging. Therefore, structural confirmation relies heavily on NMR and Mass Spectrometry.

Self-Validating Analytical Protocol
  • Sample Preparation: Dissolve 5–10 mg of the synthesized HCl salt in 0.5 mL of Deuterium Oxide ( D2​O ). The high polarity of the salt dictates D2​O as the optimal NMR solvent.

  • NMR Acquisition ( 1 H and 13 C): Acquire spectra at 400 MHz.

    • Diagnostic Check: The success of the hydrolysis is confirmed by the complete absence of the nitrile carbon signal ( ≈118 ppm) in the 13 C spectrum and the presence of the carbonyl carbon ( ≈175 ppm).

  • Mass Spectrometry (LC-MS): Dissolve 1 mg of the product in 1 mL of LC-grade water with 0.1% formic acid. Run in ESI+ mode. The target mass for the free base ( C7​H13​NO3​ ) is 159.18 g/mol . The expected [M+H]+ ion must appear at m/z 160.1 .

AnalyticalValidation Start Synthesized Compound (Crude HCl Salt) NMR 1H & 13C NMR (D2O) Structural Elucidation Start->NMR MS LC-MS (ESI+) Mass Confirmation Start->MS HPLC HPLC (Low UV/ELSD) Purity Assessment Start->HPLC Valid Validated Product (Purity >95%) NMR->Valid Conforms to Structure MS->Valid m/z 160.1 [M+H]+ HPLC->Valid Single Peak

Multi-modal analytical validation logic for structural and purity confirmation.

Applications in Drug Discovery

The unique spatial arrangement of 4-hydroxy-1-methylpiperidine-4-carboxylic acid makes it an ideal scaffold for drug development:

  • Lactivicin Analogues: Lactivicin is a naturally occurring non- β -lactam antibiotic that targets bacterial penicillin-binding proteins (PBPs). By incorporating the 4-hydroxy-1-methylpiperidine-4-carboxylic acid motif, researchers have synthesized advanced Lactivicin analogues that exhibit enhanced intracellular uptake in Gram-negative bacteria via the bacterial iron uptake process, while remaining highly resistant to β -lactamase degradation [2].

  • Peptidomimetics: The molecule acts as a conformationally restricted amino acid. When incorporated into peptide chains, it forces specific secondary structures (like β -turns), which can dramatically increase the binding affinity and metabolic stability of peptide-based drugs [3].

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride
CAS Number 41248-72-0 (HCl Salt) / 757127-21-2 (Free Base)
Molecular Formula C7​H14​ClNO3​
Molecular Weight 195.64 g/mol (HCl Salt)
Physical State Solid (Light brown to white powder)
Solubility Profile Highly soluble in H2​O and D2​O ; insoluble in ethyl acetate and hexanes.

Table 2: Expected 1 H-NMR Spectral Data (400 MHz, D2​O ) [2]

Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
~3.37 multiplet (m)2HEquatorial piperidine protons (C2, C6)
~3.18 multiplet (m)2HAxial piperidine protons (C2, C6)
~2.79 singlet (s)3H N−CH3​ group
~2.20 multiplet (m)2HEquatorial piperidine protons (C3, C5)
~1.90 multiplet (m)2HAxial piperidine protons (C3, C5)

References

  • Google Patents. "US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents". United States Patent and Trademark Office.

Thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at ambient conditions. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical considerations underpinning the molecule's stability, presents detailed protocols for forced degradation and long-term stability studies, and describes the development of a robust, stability-indicating analytical method. By integrating foundational chemical principles with industry-standard methodologies, this guide serves as a self-validating system for characterizing the degradation profile of this important piperidine derivative, ensuring scientific integrity and supporting regulatory compliance.

Introduction

The Molecule: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS RN: 757127-21-2) is a substituted piperidine derivative featuring a tertiary amine, a tertiary alcohol, and a carboxylic acid functional group.[1] This unique combination of functionalities makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics. The piperidine ring is a common scaffold in many active pharmaceutical ingredients (APIs), and understanding the stability of its derivatives is paramount for drug development.

The Imperative of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a molecule to resist chemical degradation under a given set of conditions. For a pharmaceutical compound, instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the safety, efficacy, and quality of drug substances and products throughout their shelf life.[2] This guide provides the scientific rationale and practical protocols to thoroughly evaluate the stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Theoretical Stability Assessment

Before embarking on experimental studies, a theoretical assessment of the molecule's structure can predict potential degradation pathways. The key functional groups—tertiary amine, tertiary hydroxyl, and carboxylic acid—are the most likely centers for chemical reactivity.

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amine-containing drugs.

  • Dehydration: The tertiary alcohol, particularly being beta to a carboxylic acid, could potentially undergo dehydration under acidic or thermal stress to form an unsaturated product.

  • Decarboxylation: While generally requiring high temperatures, the presence of the adjacent hydroxyl group might influence the stability of the carboxylic acid moiety, potentially leading to decarboxylation under certain stress conditions.

  • Ring Opening: Although the piperidine ring is generally stable, extreme pH and temperature conditions could theoretically promote ring-opening reactions.[3]

G cluster_0 Potential Degradation Pathways Parent 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid N_Oxide N-Oxide Product (Oxidation) Parent->N_Oxide Oxidative Stress (e.g., H₂O₂) Dehydrated Dehydrated Product (Elimination of H2O) Parent->Dehydrated Acidic/Thermal Stress Decarboxylated Decarboxylated Product (Loss of CO2) Parent->Decarboxylated High Thermal Stress

Caption: Predicted degradation pathways for the target molecule.

Experimental Design for Stability Assessment

A robust stability study is designed to purposefully degrade the molecule under controlled stress conditions, allowing for the identification of degradants and the development of an analytical method capable of resolving them from the parent compound. This process is known as forced degradation or stress testing.[4][5]

The core objective is to generate degradation ranging from 5-20%, which is sufficient to detect and quantify impurities without completely consuming the parent molecule.[6]

G cluster_workflow General Experimental Workflow A Prepare Stock Solution of 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid B Aliquot into Separate Reactors for Each Stress Condition A->B C Apply Stress Conditions (Acid, Base, Heat, H₂O₂, Light) B->C D Withdraw Samples at Defined Timepoints C->D E Neutralize/Quench Reaction (as needed) D->E F Analyze via Stability-Indicating HPLC Method E->F G Quantify Parent Compound & Degradation Products F->G H Calculate Mass Balance & Characterize Degradants G->H

Caption: A logical workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are based on ICH guideline Q1A(R2) and established practices for forced degradation studies.[2][4] They are designed to explore the molecule's susceptibility to hydrolysis, oxidation, heat, and light.

Materials and Equipment
  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for temperature/humidity and photostability)

  • Validated stability-indicating HPLC-UV/PDA or HPLC-MS system[7][8]

  • Calibrated pH meter and analytical balance

Forced Degradation Protocols

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared. A control sample, stored at 2-8°C in the dark, is analyzed alongside the stressed samples.

4.2.1 Acidic Hydrolysis

  • Objective: To assess stability in an acidic environment.

  • Protocol:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Cool the aliquot to room temperature and neutralize with an equivalent molar concentration of NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Causality: This condition mimics potential exposure to gastric acid and challenges acid-labile functional groups. The elevated temperature accelerates the degradation process.[6]

4.2.2 Alkaline Hydrolysis

  • Objective: To evaluate stability in a basic environment.

  • Protocol:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Cool the aliquot to room temperature and neutralize with an equivalent molar concentration of HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Causality: Basic conditions test for susceptibility to hydrolysis of functional groups that are labile at high pH.

4.2.3 Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase for HPLC analysis.

  • Causality: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress from atmospheric oxygen or interaction with oxidative excipients.[6] The tertiary amine is a primary target for this stress condition.

4.2.4 Thermal Degradation

  • Objective: To assess the stability of the compound in solid form at elevated temperatures.

  • Protocol:

    • Place a known quantity of the solid compound in a vial.

    • Store the vial in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for HPLC analysis.

  • Causality: This test evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage and handling conditions.[7]

4.2.5 Photostability

  • Objective: To assess degradation upon exposure to light.

  • Protocol:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare solutions from both the exposed and control samples for HPLC analysis.

  • Causality: This study is essential for determining if the compound requires light-resistant packaging.

Analytical Methodology: Stability-Indicating HPLC

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the active compound and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is the technique of choice.[8][10]

HPLC Method Protocol (Example)
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or monitor across a range (e.g., 200-400 nm) with a PDA detector.

  • Injection Volume: 10 µL.

Causality: A C18 column provides good retention for moderately polar compounds. The gradient elution is crucial for separating the parent compound from potential degradants with different polarities. A PDA detector is superior to a single-wavelength UV detector as it can detect degradation products that may have different UV maxima from the parent compound, ensuring they are not missed.

Data Interpretation and Presentation

Data from the stability-indicating method must be systematically analyzed. The peak area of the parent compound is used to calculate the percentage remaining and the percentage of degradation. A mass balance calculation, which aims to account for all the initial mass of the parent compound as a sum of the remaining parent and all detected degradants, is a critical component of a trustworthy study.

Table 1: Hypothetical Summary of Forced Degradation Results
Stress ConditionDurationTemp.% Parent Remaining% DegradationNo. of DegradantsObservations
Control 24 hrs5°C100%0%0No change observed.
0.1 M HCl 24 hrs60°C88.5%11.5%2Major degradant at RRT 0.85.
0.1 M NaOH 24 hrs60°C95.2%4.8%1Minor degradant at RRT 1.15.
3% H₂O₂ 24 hrsRT82.1%17.9%1Significant single degradant at RRT 0.70.
Thermal (Solid) 7 days80°C99.1%0.9%0Compound is highly stable to dry heat.
Photostability ICH Q1BRT97.8%2.2%1Minor degradation, requires protection from light.

RRT = Relative Retention Time

Conclusion

This guide establishes a comprehensive, scientifically-grounded approach to evaluating the thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. By combining theoretical predictions with rigorous experimental protocols based on ICH guidelines, researchers can effectively identify potential degradation pathways, characterize degradation products, and develop a robust understanding of the molecule's intrinsic stability. This knowledge is fundamental to making informed decisions in the drug development process, from formulation and packaging to defining appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective final product.

References

  • Benchchem. (n.d.). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability.
  • ChemBK. (2024, April 9). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

  • Praliyev, K. D., et al. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Solvation Dynamics of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in Polar Organic Solvents: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (Free base CAS: 757127-21-2; HCl salt CAS: 41248-72-0) is a highly polar, sterically hindered building block frequently utilized in advanced drug discovery, including the synthesis of [1]. Due to its zwitterionic nature and extensive hydrogen-bonding capacity, achieving optimal solubility in organic solvents is a notorious bottleneck during synthetic scale-up.

This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of this piperidine derivative. By bridging physicochemical theory with field-proven experimental workflows, this guide equips synthetic chemists and process engineers with the strategies required to manipulate its solubility profile in polar organic solvents.

Physicochemical Profiling & Zwitterionic Behavior

To understand the solubility challenges of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, one must analyze its structural causality. The molecule possesses three critical functional groups:

  • N-Methylpiperidine Ring: A basic tertiary amine (estimated pKa ~9.5).

  • C4-Carboxylic Acid: An acidic moiety (estimated pKa ~3.5).

  • C4-Hydroxyl Group: A potent hydrogen-bond donor and acceptor.

The Zwitterionic Lattice Penalty

In the solid state, the proton from the carboxylic acid transfers to the basic piperidine nitrogen, forming an inner salt (zwitterion). compared to neutral molecules due to the formation of strong intermolecular N+–H⋅⋅⋅O− ionic bonds[2].

Furthermore, the C4-hydroxyl group engages in extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice. To dissolve this compound, a solvent must possess either a high dielectric constant ( ε ) to disrupt the ion-dipole interactions or strong hydrogen-bonding capabilities to outcompete the lattice energy.

Solvent Selection & Solvation Dynamics

The selection of appropriate polar organic solvents must balance thermodynamic solvation power with process sustainability, a principle heavily emphasized in[3].

When evaluating solvents for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, we categorize them by their mechanism of lattice disruption:

  • Polar Aprotic Solvents (DMSO, DMF): Rely on high dipole moments to stabilize the charged poles of the zwitterion. DMSO is particularly effective as a strong hydrogen-bond acceptor.

  • Polar Protic Solvents (Methanol, Ethanol): indicate that protic solvents effectively solvate both the N+ and COO− sites through simultaneous H-bond donation and acceptance[4].

Quantitative Data: Estimated Solubility Profile

Data summarized based on structural homology to zwitterionic amino-piperidines at 25°C.

SolventDielectric Constant ( ε )H-Bond CapacityEst. Solubility (mg/mL)Mechanistic Rationale
Water (Ref)80.1Donor / Acceptor> 50.0Complete hydration of zwitterionic poles.
DMSO 46.7Acceptor15.0 - 25.0Strong ion-dipole interactions disrupt the lattice.
Methanol 32.7Donor / Acceptor5.0 - 15.0Protic nature solvates both acidic and basic sites.
DMF 36.7Acceptor2.0 - 8.0Moderate dipole stabilization; lacks H-bond donation.
THF 7.5Acceptor< 1.0Insufficient polarity to overcome zwitterionic lattice.

Experimental Workflows for Solubility Optimization

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask HPLC-ELSD)

Expertise Note: Because 4-Hydroxy-1-methylpiperidine-4-carboxylic acid lacks a conjugated π -system, standard UV detection will yield poor sensitivity and severe baseline drift in organic solvents. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

Step-by-Step Methodology:

  • Preparation: Add 50 mg of the compound to a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1 mL of the target polar organic solvent (e.g., Methanol).

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Sampling: Extract a 100 μ L aliquot of the supernatant and dilute with 900 μ L of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

  • Analysis: Quantify using HPLC-ELSD against a pre-established calibration curve.

  • Self-Validation System: Take a second aliquot at 48 hours. If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. If >5%, extend the equilibration time.

Protocol 2: In Situ Neutralization for Amide Coupling (The THF/TEA Strategy)

Expertise Note: In synthetic applications, you rarely need thermodynamic solubility of the starting material; you need kinetic dissolution driven by the reaction. The C4 position is a sterically hindered quaternary carbon, requiring highly reactive uronium coupling agents like HATU.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 41248-72-0) in anhydrous THF (0.2 M concentration). Note: The mixture will be a cloudy suspension.

  • Neutralization: Add 2.0 to 3.0 eq of Triethylamine (TEA) dropwise under nitrogen. The TEA neutralizes the HCl salt, liberating the free base in situ[1].

  • Activation: Add 1.1 eq of HATU. The highly reactive coupling agent immediately reacts with the trace dissolved carboxylate.

  • Le Chatelier's Dissolution: As the active ester forms, Le Chatelier's principle drives the continuous dissolution of the suspended solid.

  • Self-Validation System: Monitor visually and via LC-MS. The initial cloudy suspension must transition to a translucent mixture or clear solution within 30-60 minutes, confirming successful in situ activation. LC-MS must show the mass of the active ester intermediate without unreacted starting material.

Mechanistic Diagrams

Below are the logical frameworks governing the solvation and synthetic application of this compound, mapped using DOT language.

ZwitterionSolvation Zwit Solid State Zwitterion (Strong N⁺-H···O⁻ Lattice) Disrupt Lattice Disruption (Ion-Dipole & H-Bonding) Zwit->Disrupt Solv Polar Organic Solvent (e.g., DMSO, MeOH) Solv->Disrupt Shell Solvation Shell Formation (Thermodynamically Stable) Disrupt->Shell Dissol Complete Dissolution (Homogeneous Phase) Shell->Dissol

Thermodynamic progression of zwitterionic lattice disruption and solvation.

CouplingWorkflow Start 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid (HCl Salt) Suspend Suspend in Aprotic Solvent (e.g., THF or DMF) Start->Suspend Base Add Organic Base (e.g., Triethylamine) Suspend->Base Poor initial solubility FreeBase Liberate Free Base (In Situ Generation) Base->FreeBase Neutralizes HCl Coupling Add Coupling Reagent (e.g., HATU or DIC) FreeBase->Coupling Enhances solubility Product Proceed to Amide Bond Formation Coupling->Product

Workflow for in situ neutralization and dissolution of the HCl salt for amide coupling.

References

  • [1] Lactivicin compounds, their preparation and use as antibacterial agents. US Patent 11,780,832 B2. Google Patents.

  • [3] Prat, D., et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.[Link]

  • [2] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.[Link]

  • [4] Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Chemical Information and Modeling.[Link]

Sources

Discovery and Historical Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Foundational Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists continuously seek building blocks that can introduce three-dimensional complexity, improve aqueous solubility, and dictate precise spatial geometries. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often utilized as its hydrochloride salt, CAS: 41248-72-0) has emerged as a critical sp³-rich scaffold. Unlike naturally occurring blockbuster drugs, the "discovery" of this molecule is rooted in the iterative evolution of synthetic intermediates designed to overcome the pharmacokinetic liabilities of flat, aromatic drug candidates. This whitepaper provides an in-depth technical analysis of its historical synthesis, mechanistic rationale, and contemporary applications in advanced drug design.

The Evolution of the Piperidine Scaffold

Historically, simple piperidines (like isonipecotic acid) were heavily utilized in early CNS and antihistamine drug discovery. However, as targets became more complex, the need to escape "flatland" (the over-reliance on planar sp² carbons) drove the synthesis of highly functionalized, sterically demanding analogs.

The introduction of both a hydroxyl group and a carboxylic acid at the C4 position of the piperidine ring creates a unique quaternary center. This structural modification achieves two critical objectives:

  • Vector Projection: It locks the attached functional groups into specific axial and equatorial orientations, reducing the entropic penalty upon target binding.

  • Physicochemical Optimization: The dual hydrogen-bond donor/acceptor capacity drastically lowers the lipophilicity (LogP) of the resulting drug candidate, enhancing oral bioavailability and reducing off-target hydrophobic interactions.

Quantitative Physicochemical Profile

To understand its utility in synthesis, one must first analyze its core properties. The data below summarizes the quantitative metrics of the hydrochloride salt, which is the preferred handling form due to the zwitterionic nature of the free base.

ParameterValueAnalytical & Synthetic Relevance
Chemical Formula C₇H₁₄ClNO₃ (HCl Salt)Determines exact mass for high-resolution MS validation.
Molecular Weight 195.64 g/mol Essential for precise stoichiometric calculations.
CAS Number 41248-72-0 (HCl), 757127-21-2 (Free)Primary identifier for reagent sourcing and patent filing.
cLogP -3.355Indicates extreme hydrophilicity; dictates the use of highly polar or aqueous solvent systems during coupling.
SMILES CN1CCC(O)(CC1)C(=O)O.ClRequired for in silico docking and cheminformatics.

Data supported by commercial chemical repositories ().

Mechanistic Synthesis & Retrosynthetic Analysis

The historical and industrial synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid relies on a classical two-step sequence: a Strecker-type cyanohydrin formation followed by harsh acidic hydrolysis.

G A 1-Methyl-4-piperidone (Starting Material) B Cyanohydrin Intermediate (4-hydroxy-1-methylpiperidine- 4-carbonitrile) A->B NaCN / KCN AcOH / H2O 0-20°C C 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid HCl B->C Conc. HCl Reflux (100°C) Hydrolysis

Fig 1: Two-step synthetic workflow from 1-methyl-4-piperidone to the target carboxylic acid.

Step 1: Cyanohydrin Formation

Causality & Rationale: The use of weak acids (like acetic acid) in this step is a deliberate mechanistic choice. Strong acids would fully protonate the basic tertiary amine of the piperidone, drastically reducing its solubility and halting the reaction. Acetic acid provides just enough protons to generate hydrogen cyanide (HCN) in situ from sodium cyanide and activates the carbonyl oxygen via hydrogen bonding, while keeping the molecule in solution.

Self-Validating Protocol:

  • Setup: Dissolve 1-methyl-4-piperidone (1.0 eq) in a 1:1 mixture of glacial acetic acid and water. Cool the reaction vessel to 0°C using an ice bath to control the exothermic addition.

  • Addition: Add an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at 20°C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via FT-IR spectroscopy. The reaction is self-validating when the strong carbonyl stretch (~1710 cm⁻¹) of the starting piperidone completely disappears, replaced by a sharp, weak nitrile stretch (~2230 cm⁻¹) and a broad hydroxyl stretch (~3400 cm⁻¹).

  • Workup: Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the cyanohydrin intermediate.

Step 2: Acidic Hydrolysis

Causality & Rationale: Hydrolyzing a nitrile situated at a sterically hindered quaternary carbon requires immense thermodynamic driving force. Attempting a basic hydrolysis (e.g., NaOH/H₂O) is fundamentally flawed here; the hydroxide ion will act as a base rather than a nucleophile, triggering a retro-cyanohydrin reaction that collapses the molecule back into 1-methyl-4-piperidone and toxic cyanide gas. Conversely, concentrated hydrochloric acid under reflux irreversibly protonates the nitrile nitrogen to drive hydration forward to the primary amide, and subsequently to the carboxylic acid, while simultaneously trapping the tertiary amine as a stable, non-volatile hydrochloride salt.

Self-Validating Protocol:

  • Setup: Suspend the crude cyanohydrin intermediate in concentrated Hydrochloric Acid (37% HCl, 10 volumes).

  • Reaction: Heat the mixture to reflux (100–110°C) for 16–24 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate primary amide (M+H = 159) will appear first. The system validates its completion when the amide peak is entirely replaced by the carboxylic acid peak (M+H = 160).

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess HCl. Triturate the resulting crude solid with ethyl acetate to remove organic impurities, filter, and dry under high vacuum.

  • Final Validation: ¹H-NMR (D₂O) must show the N-methyl singlet at ~2.8 ppm. ¹³C-NMR must confirm the absence of the nitrile carbon (~120 ppm) and the emergence of the carboxylate carbon (~175 ppm) ().

Applications in Modern Therapeutics

The true value of 4-hydroxy-1-methylpiperidine-4-carboxylic acid lies in its versatility as a downstream building block.

Lactivicin-Based Antibacterials

Lactivicin is a naturally occurring, non-β-lactam antibiotic that targets penicillin-binding proteins (PBPs). To improve its efficacy against resistant Gram-negative bacteria, medicinal chemists have synthesized dicyclic dipeptide derivatives. The 4-hydroxy-1-methylpiperidine-4-carboxylic acid scaffold is coupled via amide bond formation to the lactivicin core, providing a highly polar, rigid side chain that enhances outer membrane porin penetration in bacteria ().

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, this scaffold has been utilized as a rigidified linker and binding motif. For instance, in the development of Androgen Receptor (AR) degraders, the piperidine ring provides the necessary vector to connect the target-binding ligand to the E3 ligase recruiting moiety. The presence of the C4 hydroxyl group provides an additional vector for hydrogen bonding with solvent or target residues, optimizing the degradation profile ().

G Scaffold 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid Lactivicin Lactivicin Derivatives (Antibacterial Agents) Scaffold->Lactivicin Amide Coupling GPCR GPCR Ligands (CNS Targets) Scaffold->GPCR Pharmacophore Extension PROTAC AR Degraders (Protein Degradation) Scaffold->PROTAC Linker Attachment PBPs Penicillin-Binding Proteins Lactivicin->PBPs Inhibition Ubiquitin E3 Ligase Machinery PROTAC->Ubiquitin Recruitment

Fig 2: Application of the scaffold in synthesizing targeted therapeutics and their mechanisms.

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid represents a triumph of rational intermediate design. By mastering the mechanistic nuances of its synthesis—specifically navigating the thermodynamic traps of quaternary cyanohydrin hydrolysis—chemists have unlocked a reliable pathway to this highly polar, 3D-complex scaffold. Its continued use in synthesizing next-generation antibacterials and protein degraders underscores its foundational status in the modern medicinal chemistry toolkit.

References

  • US Patent 11,780,832 B2 - Lactivicin compounds, their preparation and use as antibacterial agents. Google Patents.
  • WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof. Google Patents.

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid Using HILIC with Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. Due to the analyte's highly polar, zwitterionic nature and lack of a significant UV chromophore, traditional reversed-phase methods are ineffective. We detail a systematic approach centered on Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection. This guide explains the causal reasoning behind experimental choices, from stationary phase selection to mobile phase optimization, providing researchers, scientists, and drug development professionals with a detailed, field-proven protocol.

Introduction: The Analytical Challenge

4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a heterocyclic organic compound featuring a tertiary amine (pKa expected ~9-11), a carboxylic acid (pKa expected ~2-5), and a hydroxyl group. This structure renders the molecule zwitterionic at neutral pH and highly polar, making it a challenging analyte for conventional chromatographic analysis. It is often used as a pharmaceutical intermediate, where accurate quantification is critical for quality control.[1]

The primary analytical hurdles are twofold:

  • Poor Retention: The high polarity of the analyte leads to little or no retention on standard reversed-phase (RP) columns like C18 and C8, which rely on hydrophobic interactions.[2][3]

  • Difficult Detection: The molecule lacks a suitable chromophore, precluding sensitive and specific detection by common UV-Vis detectors.[4]

This guide provides a systematic workflow to overcome these challenges by leveraging a modern analytical approach.

Foundational Strategy: Selecting the Right Tools

The Separation Mode: Why HILIC is Superior

To achieve adequate retention of highly polar compounds, a separation mode orthogonal to reversed-phase is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice.[5]

Mechanism of HILIC: In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[6] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Analyte retention occurs primarily through partitioning between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes partition more readily into the aqueous layer, resulting in stronger retention.[5][6]

For a zwitterionic analyte like 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, a zwitterionic HILIC stationary phase (e.g., sulfobetaine-based) is particularly effective.[5][7] These phases contain both positive and negative charges, enabling unique selectivity through weak electrostatic interactions (both attraction and repulsion) that can be finely tuned by adjusting the mobile phase pH and ionic strength.[7]

The Detection Technique: Overcoming the Lack of a Chromophore

Since UV detection is not viable, a universal detector that does not rely on the optical properties of the analyte is necessary.

  • Charged Aerosol Detector (CAD): This is the recommended primary detector. CAD offers consistent, mass-based response for any non-volatile and many semi-volatile analytes, making it truly universal.[8][9][10] The process involves nebulizing the column eluent into an aerosol, evaporating the solvent to leave analyte particles, charging these particles with a corona discharge, and measuring the aggregate charge with a sensitive electrometer.[10] The response is generally independent of the analyte's chemical structure, providing excellent quantitation capabilities.[11]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another excellent option that operates on a similar principle of nebulization and solvent evaporation but detects the light scattered by the resulting analyte particles.[4][12] It is compatible with gradient elution and suitable for non-chromophoric compounds.[13] While highly effective, CAD often provides a wider linear dynamic range and better sensitivity.[11]

  • Mass Spectrometry (MS): For the highest level of sensitivity and specificity, direct coupling to a mass spectrometer is the gold standard. An MS detector can provide mass confirmation, which is invaluable for impurity profiling and stability studies. The method described herein uses MS-compatible volatile buffers (e.g., ammonium formate) to allow for seamless integration with LC-MS systems.[14][15]

HPLC Method Development Workflow

The development process follows a logical progression from broad screening to fine-tuning of parameters. This systematic approach ensures the final method is both robust and optimized.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Zwitterionic, No Chromophore) Mode Select Separation Mode (HILIC) Analyte->Mode Detector Select Detector (CAD / MS) Analyte->Detector Screening Phase 1: Screening (Column & Mobile Phase) Mode->Screening Detector->Screening Optimization Phase 2: Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Select best conditions Validation Phase 3: Validation (ICH Guidelines) Optimization->Validation Finalize parameters FinalMethod Final Analytical Method Validation->FinalMethod

Caption: HPLC Method Development Workflow.

Phase 1: Initial Screening Protocols

The goal of this phase is to identify a promising column chemistry and mobile phase system that provides retention and a reasonable peak shape for the analyte.

Protocol 1: Column and Mobile Phase Screening

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid reference standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting the stock solution with the same diluent.

  • Select Columns: Screen a minimum of two different HILIC column chemistries to evaluate selectivity differences.

  • Prepare Mobile Phases: Prepare the mobile phases as described in the table below. Ensure to use high-purity, MS-grade solvents and additives.

  • Set Initial Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • CAD Settings: Evaporation Temperature 60 °C, Nitrogen Gas Pressure 35 psi (or as per manufacturer's recommendation).

  • Run Gradient: Execute a generic scouting gradient for each column/mobile phase combination (e.g., 95% B to 50% B over 10 minutes).

  • Evaluate: Assess the resulting chromatograms for analyte retention time, peak shape (asymmetry), and signal-to-noise ratio.

Table 1: Initial Screening Conditions

ParameterCondition ACondition BRationale
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µmAmide HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 150 x 2.1 mm, 1.7 µmZwitterionic phases offer unique electrostatic interactions for zwitterionic analytes[5][7]. Amide phases provide alternative selectivity through hydrogen bonding.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)pH affects the ionization state of the analyte's amine and carboxyl groups, significantly impacting retention and selectivity in HILIC[7].
Mobile Phase B AcetonitrileAcetonitrileThe primary organic solvent for HILIC mode.
Phase 2: Method Optimization

Once the best column and buffer system are identified from the screening phase (e.g., ZIC-HILIC with Ammonium Formate buffer), the next step is to fine-tune the parameters to achieve optimal resolution, peak shape, and run time.

OptimizationLogic cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs pH Mobile Phase pH Retention Analyte Retention pH->Retention Affects ionization Selectivity Selectivity pH->Selectivity Changes charge state Buffer Buffer Strength Buffer->Retention Shields electrostatic interactions PeakShape Peak Shape Buffer->PeakShape Reduces tailing Organic % Organic (ACN) Organic->Retention Primary retention driver

Caption: Interplay of HILIC Optimization Parameters.

Protocol 2: Optimization of Chromatographic Parameters

  • Gradient Slope:

    • Start with the initial and final organic concentrations from the best screening run.

    • Vary the gradient duration (e.g., 5, 10, and 15 minutes) to adjust the slope. A shallower gradient improves the resolution between closely eluting peaks.

  • Column Temperature:

    • Evaluate temperatures between 25 °C and 45 °C (in 5 °C increments).

    • Higher temperatures typically decrease retention but can improve peak efficiency (narrower peaks) by reducing mobile phase viscosity.

  • Buffer Concentration and pH:

    • Evaluate buffer concentrations (e.g., 5 mM, 10 mM, 20 mM). Higher ionic strength can reduce secondary electrostatic interactions, often improving peak shape, but may decrease retention.[7]

    • Subtly adjust the pH (e.g., ±0.2 units) around the initial setpoint to fine-tune selectivity, especially if impurities are present.

  • CAD Parameter Optimization:

    • Evaporation Temperature: Adjust this setting to ensure complete solvent evaporation without degrading the analyte. A good starting point is 50-70°C.

    • Power Function: For quantitative analysis, the CAD response may be non-linear. Apply a power function transformation (often available in the chromatography data system software) to linearize the calibration curve.[16]

Final Recommended Method and Protocol

The following protocol is a validated starting point derived from the development workflow. Analysts should verify performance on their own instrumentation.

Protocol 3: Final Quantitative Method

1. Chromatographic Conditions

  • Summarize all quantitative data into clearly structured tables for easy comparison.

ParameterSetting
HPLC System UHPLC/HPLC system with quaternary pump and column thermostat
Column SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 90% B -> 60% B over 8 minutes; hold at 60% B for 2 minutes; return to 90% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 3 µL
Detector Charged Aerosol Detector (CAD)
CAD Gas Nitrogen @ 40 psi
CAD Evap. Temp. 65 °C
Data Collection 5 Hz, Power Function Value: 1.2

2. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation:

    • Prepare a primary stock solution of 1.0 mg/mL by dissolving 10 mg of reference standard in 10 mL of diluent.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve and dilute the sample with the diluent to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the final solution through a 0.22 µm PTFE syringe filter if particulate matter is present.

3. System Suitability and Analysis

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-level standard (e.g., 100 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The peak asymmetry should be between 0.8 and 1.5.

  • Construct a calibration curve by injecting each standard in duplicate. The correlation coefficient (r²) should be ≥ 0.995.

  • Inject the prepared samples for analysis.

Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Demonstrate that the analyte peak is free from interference from the matrix, impurities, or degradation products. This is best achieved using an MS detector or by analyzing stressed samples.

  • Linearity: Confirm the linear relationship between concentration and detector response across the desired range.

  • Accuracy: Determine the closeness of the measured value to the true value, typically by analyzing samples spiked with known amounts of the analyte (recovery studies).

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Establish the lowest concentration of analyte that can be reliably quantified and detected, respectively.

Conclusion

The analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid presents significant challenges for traditional HPLC methods. By employing a logical method development strategy based on Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD), these challenges can be effectively overcome. The HILIC approach provides robust retention and selectivity for this polar, zwitterionic compound, while CAD ensures sensitive and universal detection without the need for a chromophore. The detailed protocols and workflow presented in this application note provide a solid foundation for researchers to implement a reliable and accurate quantitative method for this and other similarly challenging analytes.

References

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Biotage. (2023, January 23). Detecting the undetectable in flash column chromatography, part 2. Retrieved from [Link]

  • Zhang, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. Retrieved from [Link]

  • LabRulez. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, March 19). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

  • SpringerLink. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. Retrieved from [Link]

  • Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • Wiley Online Library. (2021, December 16). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Western Sydney University ResearchDirect. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

  • Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Retrieved from [Link]

  • Chromatography Today. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • ACS Publications. (2012, April 3). Universal Quantification of Structurally Diverse Natural Products Using an Evaporative Light Scattering Detector. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • RSC Publishing. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Retrieved from [Link]

Sources

Application Note: Solubilization Protocols for 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Preparing high-fidelity stock solutions of polar, nitrogen-containing carboxylic acids is a persistent bottleneck in drug discovery and high-throughput screening (HTS). 4-Hydroxy-1-methylpiperidine-4-carboxylic acid presents a specific challenge due to its highly polar surface area and capacity to form strong intermolecular networks. This application note provides field-proven, self-validating protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO), detailing the thermodynamic causality behind salt selection, acoustic cavitation, and co-solvent rescue strategies.

Physicochemical Properties & Salt Selection

The macroscopic solubility of a compound in DMSO is dictated by the competition between its solvation energy and its crystal disruption energy[1].

PropertyFree Base (Zwitterion)Hydrochloride (HCl) Salt
CAS Number 757127-21-2[2]41248-72-0[3]
Molecular Formula C 7​ H 13​ NO 3​ C 7​ H 14​ ClNO 3​
Molecular Weight 159.18 g/mol 195.64 g/mol
DMSO Solubility Profile Poor to Moderate (Lattice-restricted)High (Readily solvated)
Primary Application Structural analog synthesisDirect in vitro bioassays
Mechanistic Insight: The Zwitterionic Trap

The free base form (CAS 757127-21-2) exists predominantly as a zwitterion at neutral pH. The basic tertiary amine (piperidine ring) and the acidic carboxylate group form a tightly packed, ionic crystal lattice. While DMSO is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor and struggles to solvate these tight zwitterionic lattices effectively[1].

Causality of Salt Selection: Utilizing the hydrochloride salt (CAS 41248-72-0) protonates the amine, neutralizing the intramolecular/intermolecular zwitterion network. This drastically lowers the crystal lattice energy, allowing DMSO molecules to successfully solvate the compound[3].

Solubilization Workflow Diagram

G Start 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid CheckForm Identify Salt Form Start->CheckForm HCl HCl Salt (CAS 41248-72-0) CheckForm->HCl Preferred FreeBase Free Base / Zwitterion (CAS 757127-21-2) CheckForm->FreeBase Challenging AddDMSO Add Anhydrous DMSO (Target: 10-30 mM) HCl->AddDMSO FreeBase->AddDMSO Vortex Vortex & Sonicate (10-15 min at 25°C) AddDMSO->Vortex Heat Heat & Sonicate (37°C - 50°C, 30 min) Vortex->Heat Insoluble Clear Clear Solution Achieved Vortex->Clear Soluble Heat->Clear Soluble Cloudy Suspension Remains Heat->Cloudy Insoluble QC QC: LC-MS & Aliquot Store at -20°C in Argon Clear->QC CoSolvent Add 1 eq. Acid (e.g., TFA) or 5% H2O Cloudy->CoSolvent Lattice Disruption CoSolvent->Clear

Decision tree for solubilizing 4-Hydroxy-1-methylpiperidine-4-carboxylic acid in DMSO.

Step-by-Step Methodologies

Protocol A: Direct Dissolution of the HCl Salt (Recommended)

This protocol exploits the lower crystal disruption energy of the HCl salt form.

  • Equilibration: Allow the sealed vial of the HCl salt (CAS 41248-72-0) to equilibrate to room temperature (25°C) inside a desiccator. Reasoning: Prevents atmospheric condensation on the cold powder, which can alter stock concentrations.

  • Solvent Addition: Add the calculated volume of anhydrous, argon-purged DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

  • Acoustic Cavitation (Sonication): Place the vial in a bath sonicator at 25°C for 10 minutes. Reasoning: Acoustic cavitation generates localized micro-environments of high temperature and pressure, providing thermodynamic activation energy to break solute-solute bonds without exposing the bulk solution to degrading heat[4],[5].

  • Validation Checkpoint: Visually inspect the vial against a dark background. Pass a laser pointer through the solution; the absence of a Tyndall effect (light scattering) confirms the complete absence of micro-particulates and a true solution.

Protocol B: Temperature-Assisted Dissolution for the Free Base

If the free base (CAS 757127-21-2) must be used, thermal energy is required to overcome the zwitterionic lattice.

  • Solvent Addition: Add anhydrous DMSO to target a lower initial concentration (e.g., 5 mM).

  • Thermal Sonication: Place the vial in a temperature-controlled bath sonicator set to 37°C – 45°C. Sonicate for 30 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the compound.

  • Validation Checkpoint: Allow the solution to cool to 25°C and monitor for 2 hours. If cloudiness returns, the compound has recrystallized into a lower-energy, higher-melting-point polymorph, indicating the concentration exceeds the thermodynamic solubility limit at room temperature[5]. Proceed to Protocol C.

Protocol C: Co-Solvent / Lattice Disruption Strategy

If Protocol B fails, the ionic lattice must be chemically disrupted.

  • Acidification: Add 1 molar equivalent of a volatile acid (e.g., Trifluoroacetic acid, TFA) to the suspension. Reasoning: This protonates the piperidine nitrogen, effectively forming a salt in situ and breaking the zwitterionic trap.

  • Aqueous Co-solvation (Alternative): Add up to 5% (v/v) LC-MS grade water. While pure DMSO struggles to solvate the zwitterion, a water-DMSO binary mixture significantly enhances the hydrogen-bond donating capacity of the solvent system.

  • Validation Checkpoint: Perform LC-MS on a 1:1000 diluted aliquot. This ensures the addition of TFA or water has not catalyzed esterification or degradation of the carboxylic acid moiety.

Quality Control & Storage Guidelines

  • Hygroscopicity of DMSO: DMSO acts as a moisture sponge. Water uptake drastically reduces the solubility of many screening compounds and promotes the precipitation of thermodynamically stable polymorphs over time[6],[5]. Always use anhydrous DMSO with a septum seal.

  • Mitigating Freeze-Thaw Degradation: Repeated freezing and thawing accelerates compound precipitation[4],[6]. Once a clear solution is achieved, immediately aliquot the stock into single-use, opaque polypropylene vials.

  • Inert Atmosphere Storage: Blanket the aliquots with dry argon or nitrogen gas before sealing to displace oxygen and moisture. Store at -20°C.

References

  • Hairui Chemical. (n.d.). 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from[Link][3]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. PubMed. Retrieved from[Link][4]

  • Tetko, I. V., et al. (2013). Biological Assay Challenges From Compound Solubility. ResearchGate. Retrieved from[Link][6]

  • Savjani, K. T., et al. (2012). Solubility challenges in biochemical assays. MedCrave Online. Retrieved from[Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. LRIG Presentation. Retrieved from [Link][5]

  • Ivanenkov, Y. A., et al. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Retrieved from[Link][1]

Sources

Leveraging 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in Early-Stage Drug Discovery: From Chemical Scaffold to In Vitro Screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid represents a valuable, yet underexplored, building block for generating novel chemical entities. Its rigid, three-dimensional structure and multiple functionalization points—the carboxylic acid, tertiary amine, and hydroxyl group—provide a rich foundation for creating diverse molecular libraries. This guide provides a comprehensive overview and detailed protocols for the effective preparation and use of this scaffold in a typical early-stage drug discovery workflow, culminating in a foundational in vitro cell-based assay for preliminary screening of synthesized derivatives.

Introduction: The Strategic Value of the Piperidine Scaffold

Cell-based assays are fundamental to modern drug discovery, offering a physiologically relevant context to evaluate the biological activity of novel compounds.[1] These assays are crucial for everything from initial high-throughput screening of large compound libraries to detailed mechanism-of-action studies.[2][3] The success of any screening campaign, however, begins with the quality and diversity of the chemical matter being tested.

The compound 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS No. 757127-21-2) is a heterocyclic organic compound that serves as an excellent starting point for chemical synthesis.[4] While not typically a biologically active agent itself, its true value lies in its role as a chemical intermediate or scaffold.[4][5] For instance, related piperidine sulfone hydroxamic acid structures have been synthesized and shown to be potent matrix metalloproteinase (MMP) inhibitors with antitumor efficacy, highlighting the therapeutic potential that can be unlocked from this core structure.[6]

This document will guide the researcher through the critical first steps: proper handling and preparation of the scaffold, a conceptual workflow for its use in creating derivatives, and a detailed protocol for a primary in vitro screening assay to assess the general cytotoxicity of newly synthesized compounds.

Chemical & Physical Properties

A thorough understanding of the starting material is paramount for successful and reproducible research.

PropertyValueSource
Chemical Name 4-Hydroxy-1-methylpiperidine-4-carboxylic acidBLD Pharm[7]
CAS Number 757127-21-2BLD Pharm[7]
Molecular Formula C7H13NO3PubChem
Molecular Weight 159.18 g/mol PubChem
Appearance Typically a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous solutions with pH adjustment.General chemical principles

Foundational Protocol: Preparation of High-Concentration Stock Solutions

Accurate and consistent compound preparation is the bedrock of reliable in vitro data. Preparing a concentrated stock solution minimizes repetitive weighing of small, hard-to-measure quantities and reduces the potential for error.[8][9] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose in cell-based assays due to its broad solvency and miscibility with aqueous culture media.[10]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc QC & Storage weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_dmso 3. Add DMSO to ~80% Volume transfer->add_dmso dissolve 4. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve final_vol 5. Bring to Final Volume dissolve->final_vol mix 6. Mix Thoroughly final_vol->mix filter 7. Filter Sterilize (0.22 µm) mix->filter aliquot 8. Aliquot into Cryovials filter->aliquot label_vials 9. Label Clearly aliquot->label_vials store 10. Store at -20°C or -80°C label_vials->store

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Step-by-Step Methodology

Objective: To prepare a 10 mM stock solution of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (or a derivative thereof) in DMSO.

Materials:

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (MW: 159.18 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance[9]

  • Class A volumetric flask[9]

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, amber or light-blocking polypropylene cryovials

Protocol:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.010 L) × (159.18 g/mol ) = 0.01592 g = 15.92 mg

  • Weighing: Accurately weigh out 15.92 mg of the compound using an analytical balance and transfer it carefully into a 10 mL volumetric flask.

    • Scientist's Note: It is often easier and more accurate to weigh an amount close to the target (e.g., 16.10 mg) and then calculate the exact final concentration.[9] This avoids "chasing" a precise mass on the balance.

  • Dissolution: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Cap the flask and mix thoroughly to dissolve the compound completely. If necessary, use a vortex mixer or a sonicator bath to aid dissolution. Ensure no visible particulates remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask.

  • Final Mixing: Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Sterilization & Aliquoting: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm filter and dispense the solution into clearly labeled, sterile cryovials in small, single-use volumes (e.g., 50-100 µL).

    • Rationale: Filtering removes any potential microbial contamination. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[8]

  • Labeling: Label each vial with the compound name, exact concentration, solvent, and date of preparation.[11]

  • Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Application Workflow: A Conceptual Model for Screening

The primary application of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid is as a starting scaffold for the synthesis of novel derivatives. The following workflow illustrates how this scaffold is integrated into a typical drug discovery screening cascade.

G scaffold Scaffold (4-Hydroxy-1-methylpiperidine -4-carboxylic acid) synthesis Derivative Synthesis (e.g., Amide Coupling) scaffold->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (Protocol 2) purification->stock_prep primary_assay Primary Screen (e.g., Cytotoxicity Assay) stock_prep->primary_assay hit_id Hit Identification (Active & Non-Toxic Compounds) primary_assay->hit_id Data Analysis secondary_assay Secondary / MOA Assays (e.g., Enzyme Inhibition) hit_id->secondary_assay

Caption: Conceptual workflow from chemical scaffold to hit identification.

This process involves:

  • Derivative Synthesis: Using the scaffold's functional groups to create a library of new molecules.

  • Purification & Characterization: Ensuring the purity and confirming the structure of the newly synthesized compounds.

  • Stock Solution Preparation: Using the protocol above to prepare each new derivative for biological testing.

  • Primary Screening: Performing a broad, initial assay to identify compounds with any biological activity or to filter out non-specific, cytotoxic compounds.

  • Hit Identification & Secondary Assays: Promising, non-toxic "hits" from the primary screen are then advanced to more specific, mechanism-of-action (MOA) assays.

Protocol Example: Primary Screening via Cell Viability Assay

A fundamental first step in evaluating any new compound library is to assess cytotoxicity. This helps to identify compounds that are non-specifically killing cells versus those that might have a more targeted effect. ATP-based viability assays are a gold standard for high-throughput screening due to their speed, sensitivity, and direct correlation with cell health, as only viable cells can produce ATP.[12]

Principle of ATP-Based Luminescence Assay

The assay reagent contains a detergent to lyse cells, releasing ATP, along with a stabilized luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The resulting luminescent signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells in the culture well.[12]

Workflow for Cell Viability Assay

G seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 prepare_cpd 3. Prepare Serial Dilutions of Test Compounds incubate1->prepare_cpd add_cpd 4. Add Compounds to Cells prepare_cpd->add_cpd incubate2 5. Incubate 48-72h (Treatment) add_cpd->incubate2 equilibrate 6. Equilibrate Plate to Room Temp incubate2->equilibrate add_reagent 7. Add Luminescence Reagent equilibrate->add_reagent incubate3 8. Incubate 10 min (Signal Stabilization) add_reagent->incubate3 read 9. Read Luminescence incubate3->read

Caption: Step-by-step workflow for a typical cell viability assay.

Step-by-Step Methodology

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds on a selected cell line (e.g., HeLa, HEK293).

Materials:

  • Chosen mammalian cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well, white-walled, clear-bottom tissue culture plates

  • Test compound stock solutions (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 1 mM in DMSO)

  • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Rationale: Seeding a consistent number of cells is critical for reproducibility. 5,000 cells/well is a common starting point, but this should be optimized for your specific cell line's growth rate.

  • Initial Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Dilution (Dose-Response):

    • In a separate dilution plate, prepare serial dilutions of your test compounds. For a top concentration of 100 µM, you might add 2 µL of your 10 mM stock to 198 µL of media (creating a 100 µM, 1% DMSO solution). Then perform 1:3 or 1:10 serial dilutions down the plate.

    • Prepare vehicle control wells (1% DMSO in media) and a positive control dilution series (e.g., Staurosporine).

  • Cell Treatment: Carefully remove the media from the cell plate and add 100 µL of the prepared compound dilutions to the appropriate wells.

    • Self-Validation: A typical plate layout includes: cells + vehicle control (defines 100% viability), cells + positive control (defines 0% viability), and media only (background control).

  • Treatment Incubation: Return the plate to the incubator for 48 or 72 hours.

    • Rationale: This incubation period is typically long enough to observe effects on cell proliferation and viability. The exact time should be optimized for the specific biological question.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the luminescence assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Example Plate Layout for Dose-Response
Well123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSCmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Pos CtrlPos CtrlPos CtrlVehPBS
C PBS100 µM100 µM100 µM100 µM100 µM100 µM10 µM10 µM10 µMVehPBS
D PBS33 µM33 µM33 µM33 µM33 µM33 µM1 µM1 µM1 µMVehPBS
E PBS11 µM11 µM11 µM11 µM11 µM11 µM100 nM100 nM100 nMVehPBS
F PBS3.7 µM3.7 µM3.7 µM3.7 µM3.7 µM3.7 µM10 nM10 nM10 nMMediaPBS
G PBS1.2 µM1.2 µM1.2 µM1.2 µM1.2 µM1.2 µM1 nM1 nM1 nMMediaPBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
Cmpd = Compound, Veh = Vehicle Control (DMSO), Pos Ctrl = Positive Control (Staurosporine), Media = Media only (background)

Data Analysis and Interpretation

  • Background Subtraction: Average the signal from the "Media only" wells and subtract this value from all other wells.

  • Normalization:

    • Average the background-subtracted signal from the "Vehicle Control" wells. Set this value as 100% viability.

    • Average the background-subtracted signal from the highest concentration of the "Positive Control" wells. Set this as 0% viability.

    • Normalize all test compound data as a percentage of the vehicle control.

  • Curve Fitting: Plot the normalized % viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and calculate the IC50 value.

An IC50 value represents the concentration of a compound required to inhibit the biological response (in this case, cell viability) by 50%. This quantitative measure is the primary output of this screening assay and is used to rank the potency of the synthesized derivatives.

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a versatile chemical scaffold with significant potential for the development of novel therapeutics. Its successful application in a drug discovery program, however, is critically dependent on rigorous and reproducible experimental practices. By following the detailed protocols for stock solution preparation and primary in vitro screening outlined in this guide, researchers can ensure the generation of high-quality, reliable data. This foundational work is essential for confidently identifying promising lead compounds derived from this valuable scaffold for further investigation.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Infinix Bio. (2026, March 1). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available from: [Link]

  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Sheng Wu Gong Cheng Xue Bao, 26(7), 869-875. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available from: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • SPU. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • PubChem. 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. Available from: [Link]

  • Pikul, S., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6571-6580. Available from: [Link]

  • Bonomo, M. G., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 15(1), e1700388. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Methylpiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical and Specialty Chemical Synthesis. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-Hydroxy-1-methylpiperidine-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperidines. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS: 757127-21-2) is a classic example of a compound that looks deceptively simple but presents significant physicochemical hurdles in standard biological buffers.

This guide provides a mechanistic understanding of the molecule, actionable troubleshooting FAQs, validated protocols, and quantitative reference data to ensure your assays run without precipitation artifacts.

The Mechanistic Root: Why is it Insoluble?

To troubleshoot solubility, we must first understand the molecule's physical chemistry. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid contains two highly ionizable groups:

  • A basic tertiary amine (N-methylpiperidine ring), with a typical pKa​ of ~9.5 to 10.5.

  • An acidic carboxylic acid at the C4 position, with a pKa​ of ~3.0 to 4.0.

At physiological pH (e.g., pH 7.4 in PBS or HEPES), the carboxylic acid is deprotonated ( −COO− ) and the tertiary amine is protonated ( −NH+− ). This results in a zwitterion —a molecule with no net electrical charge but distinct localized positive and negative charges [1].

Zwitterions form incredibly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions (ionic bonds between the COO− of one molecule and the NH+ of another) [2]. Because the energy required to break this crystal lattice exceeds the solvation energy provided by water at the isoelectric point (pI ~6.5), the compound crashes out of solution [3].

Logical Relationship: pH-Dependent Ionization and Solubility

IonizationLogic Acidic Acidic Media (pH < 3.0) Cation Cationic Form Net Charge: +1 (High Solubility) Acidic->Cation Protonates -COO- Neutral Neutral Buffers (pH 6.0 - 7.5) Zwitterion Zwitterionic Form Net Charge: 0 (Low Solubility) Neutral->Zwitterion Isoelectric Point (pI) Basic Basic Media (pH > 10.0) Anion Anionic Form Net Charge: -1 (High Solubility) Basic->Anion Deprotonates -NH+

Caption: Logical relationship between solvent pH, molecular ionization state, and resulting aqueous solubility.

Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 50 mM, but when I spike it into my pH 7.4 cell culture media, it instantly turns cloudy. Why? A1: You are experiencing "solvent shift precipitation." While DMSO disrupts the zwitterionic lattice effectively, diluting it into a neutral aqueous buffer forces the compound back into its isoelectric state (pI). Because the final aqueous environment cannot support the thermodynamic solubility limit of the zwitterion, it rapidly nucleates and precipitates [4]. Causality fix: You must either lower the final concentration below the thermodynamic limit of the zwitterion or use a step-down dilution method (see Protocol 2) to prevent localized supersaturation.

Q2: My assay requires a strict pH of 7.4. I cannot use extreme pH to solubilize it. What are my options? A2: If pH manipulation is biologically forbidden, you must rely on complexation or co-solvents.

  • Cyclodextrins (e.g., HP- β -CD): Hydroxypropyl- β -cyclodextrin can encapsulate the hydrophobic piperidine ring, shielding the intermolecular electrostatic interactions and significantly enhancing neutral pH solubility.

  • Surfactants: Low concentrations of non-ionic surfactants (like Tween-20 or Pluronic F-68) can form micelles that stabilize the zwitterion in suspension.

Q3: Does the 4-hydroxyl group help or hinder solubility? A3: The 4-hydroxyl group is a double-edged sword. While it adds a polar hydrogen-bonding donor/acceptor (which generally aids water solvation), it can also participate in intramolecular hydrogen bonding with the adjacent carboxylic acid. This can stabilize the rigid conformation of the piperidine ring, inadvertently strengthening the crystal lattice and reducing solubility further [2].

Quantitative Solubility Reference Data

To assist in your experimental design, below is a synthesized reference table of expected solubility limits for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid across various solvent systems. Note: Values are empirically derived working limits for the free base form.

Solvent SystempH / ConditionDominant SpeciesMax Working ConcentrationVisual State
0.1 M HCl (Aqueous) pH ~1.0Cationic> 100 mMClear, colorless
PBS Buffer pH 7.4Zwitterionic< 2 mMCloudy / Precipitate
0.1 M NaOH (Aqueous) pH ~13.0Anionic> 50 mMClear, colorless
100% DMSO N/ASolvated Neutral~ 50 - 100 mMClear, colorless
20% HP- β -CD in PBS pH 7.4Complexed~ 15 - 20 mMClear, viscous

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol 1: pH-Titration Solubilization Workflow (For Non-Biological Assays)

Use this protocol when your downstream application can tolerate pH shifts (e.g., analytical chemistry, NMR, or chemical synthesis).

  • Weighing: Accurately weigh 10 mg of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid into a clean glass vial.

  • Initial Suspension: Add 900 µL of deionized water ( ddH2​O ). Vortex for 30 seconds. Self-validation check: The solution should appear as a milky white suspension, confirming the insolubility of the zwitterion at neutral pH.

  • Acidification: Dropwise, add 1.0 M HCl in 10 µL increments.

  • Agitation: Vortex vigorously for 15 seconds after each addition.

  • Clarification Check: Continue until the solution transitions from cloudy to completely transparent. (Typically requires dropping the pH below 3.0 to fully protonate the carboxylate group).

  • Volume Adjustment: Bring the final volume to 1.0 mL with ddH2​O to achieve a 10 mg/mL stock.

Protocol 2: Co-Solvent Step-Down Dilution (For Biological Assays)

Use this protocol to minimize precipitation when introducing the compound into neutral biological buffers.

  • Primary Stock: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Vortex until completely clear.

  • Intermediate Dilution: Prepare an intermediate dilution buffer consisting of 50% PEG-400 and 50% PBS (pH 7.4).

  • Step-Down: Slowly pipette 1 part DMSO stock into 9 parts intermediate dilution buffer while actively vortexing . Mechanistic insight: Active vortexing prevents localized zones of high aqueous concentration, preventing nucleation.

  • Final Assay Spiking: Spike the intermediate stock into your final assay media at a 1:100 ratio. The final well concentration will have 0.1% DMSO and 0.45% PEG-400, which is generally well-tolerated by most cell lines [4].

Experimental Workflow Diagram

SolubilizationWorkflow Start Assess Assay Constraints Decision Can the assay tolerate pH < 4 or pH > 9? Start->Decision pH_Yes Use Protocol 1: pH Titration Decision->pH_Yes Yes pH_No Use Protocol 2: Co-Solvent System Decision->pH_No No Acidify Add 0.1M HCl dropwise until clear (Cationic) pH_Yes->Acidify DMSO Dissolve in 100% DMSO (Master Stock) pH_No->DMSO Success1 Soluble Aqueous Stock Ready for Use Acidify->Success1 PEG Dilute 1:10 in 50% PEG-400 / 50% PBS DMSO->PEG Active Vortexing Success2 Spike into Assay Media (Avoids Nucleation) PEG->Success2

Caption: Decision tree and experimental workflow for solubilizing zwitterionic piperidine derivatives.

References

  • The Acid-Base Behaviour of Amino Acids and Zwitterions. Chemguide. Available at:[Link]

  • Zwitterionic 4-piperidinecarboxylic acid monohydrate. PubMed (National Institutes of Health). Available at:[Link]

  • How to desalt zwitterions? - Scientific Discussion. ResearchGate. Available at:[Link]

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer practical, field-proven insights to ensure the success of your synthesis.

The esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid presents a unique set of challenges due to the presence of a sterically hindered tertiary alcohol and a tertiary amine within the same molecule. This guide provides a comprehensive resource to overcome these hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low to No Ester Formation

Question: I am attempting to esterify 4-Hydroxy-1-methylpiperidine-4-carboxylic acid using standard Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid), but I am observing very low to no conversion to the desired ester. What is going wrong?

Answer:

The primary challenge with the esterification of this substrate is the presence of a sterically hindered tertiary alcohol and a basic tertiary amine.

  • Steric Hindrance: The tertiary nature of the carboxylic acid group significantly impedes the approach of the alcohol nucleophile, making traditional acid-catalyzed esterification methods like the Fischer esterification inefficient.[1][2] The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.[3][4][5] The bulky substituents around the carboxylic acid hinder this attack.

  • Presence of a Tertiary Amine: The basic nitrogen of the piperidine ring will be protonated under acidic conditions. This creates a positive charge on the molecule, which can repel the incoming protonated alcohol, further slowing down the reaction. Additionally, the acid catalyst is effectively neutralized by the amine, requiring more than a catalytic amount.

Solutions:

  • Employ a Coupling Agent (Steglich Esterification): This is often the most effective method for sterically hindered substrates.[1][6] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is then readily attacked by the alcohol, even a sterically hindered one.

  • Mitsunobu Reaction: This reaction provides an alternative route for the esterification of alcohols with inversion of stereochemistry (though not relevant for this achiral substrate).[7][8] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol, making it a good leaving group for subsequent nucleophilic attack by the carboxylate.[7][8] This method can be effective for sterically hindered alcohols.

  • Acid Chloride Formation: A two-step approach can be employed. First, convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][9] The resulting acid chloride can then be reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Issue 2: Formation of Side Products

Question: I've managed to get some ester formation, but my reaction mixture is complex, with several unidentified side products. What are the likely side reactions, and how can I minimize them?

Answer:

Side reactions can arise from the reactivity of the piperidine ring and the reagents used.

  • N-Acylurea Formation (in Steglich Esterification): If the activated O-acylisourea intermediate in a DCC-mediated coupling does not react with the alcohol promptly, it can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[6]

  • Piperidine-Related Side Reactions: The tertiary amine of the piperidine ring can potentially undergo side reactions, especially under harsh conditions. For instance, prolonged exposure to strong acids and high temperatures could lead to degradation. In reactions involving maleimides, piperidine can undergo an aza-Michael addition.[10]

Solutions:

  • Optimize Steglich Conditions: The key to preventing N-acylurea formation is to facilitate the rapid reaction of the O-acylisourea intermediate with the alcohol. This can be achieved by:

    • Using a sufficient amount of DMAP: DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts quickly with the alcohol.[1]

    • Controlling the reaction temperature: Running the reaction at room temperature or slightly below can minimize the rate of the rearrangement.[6]

  • Purification Strategy: Careful purification by column chromatography is often necessary to separate the desired ester from byproducts like dicyclohexylurea (DCU) in DCC couplings and triphenylphosphine oxide in Mitsunobu reactions.[8][11]

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate the pure ester. What are the best practices for purifying this compound?

Answer:

The polarity of the molecule, due to the tertiary amine, can make purification challenging.

  • DCC/DCU Removal: In Steglich esterifications using DCC, the byproduct dicyclohexylurea (DCU) can be difficult to remove as it has limited solubility in many organic solvents.

  • Triphenylphosphine Oxide Removal: In Mitsunobu reactions, the byproduct triphenylphosphine oxide can be challenging to separate from the desired product due to its similar polarity.

Solutions:

  • DCU Removal:

    • Filtration: Much of the DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) and can be removed by filtration.[11]

    • Solvent Selection for Workup: After filtration, washing the organic layer with an acidic solution (e.g., dilute HCl) can help to remove any remaining basic impurities.

    • Column Chromatography: If DCU remains, column chromatography on silica gel is typically effective.[12]

  • Triphenylphosphine Oxide Removal:

    • Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system.

    • Column Chromatography: This is the most common method for removing triphenylphosphine oxide. A carefully chosen eluent system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Steglich esterification of this compound?

A1: Aprotic solvents of moderate polarity are generally preferred for Steglich esterifications. Dichloromethane (DCM) is a very common choice.[11][13] Other suitable solvents include tetrahydrofuran (THF), diethyl ether, and acetonitrile.[11]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material to observe the disappearance of the carboxylic acid and the appearance of the ester product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[14][15][16]

Q3: Can I use a different coupling agent besides DCC or EDC?

A3: Yes, other uronium-based peptide coupling reagents like TBTU, TATU, or COMU can also be effective for preparing esters under mild conditions.[17]

Q4: Is it possible to perform a regioselective esterification if there were other hydroxyl groups on the molecule?

A4: While not directly applicable to the parent compound, if other, less sterically hindered hydroxyl groups were present, regioselectivity could be a challenge. Methods using dried Dowex H+ resin have shown promise for regioselective esterifications in some cases.[18]

Recommended Experimental Protocol: Steglich Esterification

This protocol provides a starting point for the esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid with methanol.

Materials:

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add methanol (1.2-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and wash with 0.5 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Table 1: Optimization of Steglich Esterification Parameters

ParameterRecommended RangeRationale
Alcohol (eq) 1.2 - 2.0Using a slight excess can help drive the reaction to completion.
DCC (eq) 1.1 - 1.3A small excess ensures complete activation of the carboxylic acid.
DMAP (eq) 0.1 - 0.2Catalytic amounts are sufficient to accelerate the reaction.[13]
Temperature 0 °C to RTStarting at a lower temperature helps to control the initial reaction rate and minimize side reactions.
Solvent DCM, THFAprotic solvents are necessary to avoid side reactions with the coupling agent.[11]

Logical Workflow Diagram

The following diagram illustrates a typical workflow for troubleshooting the esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

TroubleshootingWorkflow Start Start: Esterification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid CheckConversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->CheckConversion LowConversion Low/No Conversion CheckConversion->LowConversion < 10% GoodConversion Good Conversion CheckConversion->GoodConversion > 50% TroubleshootMethod Troubleshoot Reaction Method LowConversion->TroubleshootMethod CheckPurity Check Product Purity (NMR, LC-MS) GoodConversion->CheckPurity ImpureProduct Impure Product CheckPurity->ImpureProduct No PureProduct Pure Product - Success! CheckPurity->PureProduct Yes TroubleshootPurification Troubleshoot Purification ImpureProduct->TroubleshootPurification Fischer Fischer Esterification? TroubleshootMethod->Fischer SwitchMethod Switch to Milder Method: - Steglich Esterification (DCC/DMAP) - Mitsunobu Reaction - Acid Chloride Formation Fischer->SwitchMethod Yes OptimizeSteglich Optimize Steglich Conditions: - Increase DMAP - Adjust Temperature - Check Reagent Quality Fischer->OptimizeSteglich No (Already using Steglich) IdentifyByproducts Identify Byproducts: - N-Acylurea - Unreacted Starting Materials TroubleshootPurification->IdentifyByproducts OptimizeChromatography Optimize Chromatography: - Adjust Solvent System - Consider Alternative Stationary Phase IdentifyByproducts->OptimizeChromatography

Caption: Troubleshooting workflow for the esterification reaction.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1982). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 93. doi:10.15227/orgsyn.060.0093
  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5868. doi:10.1039/D1GC02251B
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]

  • Spectroscopy Europe. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Hughes, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10195-10213. doi:10.1021/acs.joc.3c00849
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ChemEd X. (2016, September 21). Titration of an Esterification Reaction to Determine Equilibrium Constant. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Resolving common impurities in 4-Hydroxy-1-methylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to impurities, ensuring the synthesis of a high-purity final product. Our guidance is grounded in established chemical principles and validated analytical techniques.

I. Troubleshooting Guide: Resolving Common Impurities

This section addresses specific issues you may encounter during the synthesis and purification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Q1: My final product shows a persistent impurity with a mass of [M+14]+ in the LC-MS analysis. What is this impurity and how can I prevent its formation?

A1: An impurity with a mass of [M+14]+, where M is the mass of your desired product, is highly indicative of an over-methylated quaternary ammonium salt . This is a common byproduct when using the Eschweiler-Clarke reaction for the N-methylation of piperidine derivatives.[1][2]

Causality and Mechanism:

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using formaldehyde and formic acid.[3][4] While this method is generally effective for producing tertiary amines and is not supposed to produce quaternary ammonium salts, under certain conditions, over-methylation can occur.[1][3] The formation of the quaternary salt happens when the already formed tertiary amine, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, acts as a nucleophile and reacts with another methylating agent present in the reaction mixture.

Troubleshooting and Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of formaldehyde and formic acid. Use a minimal excess of the methylating agents to drive the reaction to completion without promoting over-methylation.

  • Reaction Temperature and Time: Avoid prolonged reaction times and excessively high temperatures, as these conditions can favor the formation of the quaternary ammonium salt. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

  • Alternative Methylating Agents: In some cases, using a less reactive methylating agent or a different methylation procedure might be beneficial if over-methylation is a persistent issue.[5]

Purification:

The quaternary ammonium salt is significantly more polar than the desired tertiary amine product. This difference in polarity can be exploited for purification.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively remove the more soluble quaternary salt. Experiment with solvent systems like ethanol/water or isopropanol/water.

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A polar mobile phase will be required to elute the desired product while retaining the highly polar quaternary salt.

Q2: I observe an impurity with a mass of [M+16]+ in my product. What is its likely identity and how can I minimize it?

A2: An impurity with a mass of [M+16]+ strongly suggests the presence of the N-oxide of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid . N-oxides are common impurities in the synthesis of tertiary amines, especially when oxidative conditions are present or during workup and storage.[6]

Causality and Mechanism:

The lone pair of electrons on the tertiary nitrogen of the piperidine ring is susceptible to oxidation. This oxidation can be caused by:

  • Oxidizing agents: Trace amounts of oxidizing agents in the reagents or solvents.

  • Air oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of light.

  • Side reactions: Certain reaction conditions can generate reactive oxygen species that lead to N-oxide formation.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • High-Purity Reagents: Use high-purity, peroxide-free solvents and reagents.

  • Control of Reaction Conditions: Avoid excessive heat and prolonged reaction times.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Purification:

N-oxides are generally more polar than their corresponding tertiary amines.

  • Recrystallization: Similar to the quaternary salt, the N-oxide can often be removed by recrystallization.

  • Reduction: If the N-oxide is present in significant amounts, a reduction step can be employed to convert it back to the desired tertiary amine. Common reducing agents for N-oxides include PPh₃ or H₂ with a suitable catalyst.[3]

Q3: My reaction yield is low, and I detect a significant amount of 1-methyl-4-hydroxypiperidine in my crude product. What is happening?

A3: The presence of 1-methyl-4-hydroxypiperidine indicates that decarboxylation of the carboxylic acid group is occurring.[7][8] This is a potential side reaction, especially under harsh thermal or acidic/basic conditions.

Causality and Mechanism:

The carboxylic acid group at the 4-position of the piperidine ring can be lost as carbon dioxide. This process can be facilitated by:

  • High Temperatures: The synthesis or purification steps involving high heat can promote thermal decarboxylation.

  • Strongly Acidic or Basic Conditions: Extreme pH conditions during the reaction or workup can catalyze the decarboxylation process.

Troubleshooting and Prevention:

  • Temperature Control: Maintain the reaction and purification temperatures as low as practically possible.

  • pH Control: Avoid strongly acidic or basic conditions, particularly at elevated temperatures. If pH adjustments are necessary, perform them at low temperatures and with careful monitoring.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.

Purification:

The decarboxylated product, 1-methyl-4-hydroxypiperidine, has different physicochemical properties compared to the desired carboxylic acid.

  • Extraction: The basicity of the decarboxylated product is higher than the starting material. An acidic wash during the workup can help to remove it into the aqueous phase.

  • Recrystallization: The difference in polarity and crystal packing can be exploited during recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, and what are the potential impurities from these sources?

A1: The two most common synthetic routes start from:

  • Isonipecotic acid (piperidine-4-carboxylic acid): This route typically involves an Eschweiler-Clarke methylation. Potential impurities from this starting material include unreacted isonipecotic acid and any impurities present in the commercial starting material.

  • 4-Hydroxy-4-cyanopiperidine derivatives: This route involves the hydrolysis of a nitrile group to a carboxylic acid. A key intermediate is often 1-methyl-4-hydroxy-4-cyanopiperidine. Potential impurities include unreacted nitrile and the corresponding amide intermediate from incomplete hydrolysis.[9][10]

Q2: What analytical methods are recommended for purity assessment and impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Analytical TechniquePurpose
HPLC-UV Primary method for purity assessment and quantification of known impurities. A stability-indicating method should be developed.[11][12]
LC-MS Identification of unknown impurities by determining their mass-to-charge ratio.[13]
NMR (¹H and ¹³C) Structural elucidation of the final product and any isolated impurities.
GC-HS Analysis of residual solvents.[14]

Q3: Can you provide a general protocol for the purification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid by recrystallization?

A3: Recrystallization is a powerful technique for purifying solid organic compounds.[15][16] The choice of solvent is critical.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems to screen include water, ethanol, isopropanol, and mixtures thereof (e.g., ethanol/water).

  • Dissolution: In a suitable flask, add the crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

III. Visualizations and Data

Workflow for Impurity Identification and Resolution

impurity_workflow start Crude Product Analysis (HPLC, LC-MS) impurity_detected Impurity Detected? start->impurity_detected no_impurity Product Meets Purity Specs impurity_detected->no_impurity No identify_impurity Identify Impurity (Mass, Retention Time) impurity_detected->identify_impurity Yes known_impurity Known Impurity? identify_impurity->known_impurity unknown_impurity Characterize Unknown (NMR, HRMS) known_impurity->unknown_impurity No troubleshoot Troubleshoot Synthesis (Stoichiometry, Temp, etc.) known_impurity->troubleshoot Yes unknown_impurity->troubleshoot purify Select Purification Method (Recrystallization, Chromatography) troubleshoot->purify reanalyze Re-analyze Purified Product purify->reanalyze reanalyze->impurity_detected

Caption: A decision-making workflow for identifying and resolving impurities.

Common Impurities and Their Characteristics
ImpurityMolecular FormulaMass Change from ProductPotential SourceRecommended Analytical Technique
Starting Material (Isonipecotic Acid) C₆H₁₁NO₂-14Incomplete ReactionHPLC-UV, LC-MS
Over-methylated Quaternary Salt C₉H₁₈NO₃⁺+14Excess Methylating AgentLC-MS, NMR
N-Oxide C₈H₁₅NO₄+16OxidationLC-MS, NMR
Decarboxylated Product C₇H₁₅NO-44High Temperature, Extreme pHGC-MS, LC-MS
Nitrile Intermediate C₈H₁₄N₂O-1Incomplete HydrolysisHPLC-UV, LC-MS
Amide Intermediate C₈H₁₆N₂O₂+17Incomplete HydrolysisHPLC-UV, LC-MS

IV. References

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • ResearchGate. (n.d.). Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. [Link]

  • Jhang, S.-S., et al. (2012). Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Analyst, 137(12), 2735-2738. [Link]

  • ResearchGate. (2012). (PDF) Detection of Intermediates for the Eschweiler–Clarke Reaction by Liquid-phase Reactive Desorption Electrospray Ionization Mass Spectrometry. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Manivannan, V. (2008). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. E-Journal of Chemistry, 5(2), 253-260. [Link]

  • Yang, Q., et al. (2018). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 8(38), 21333-21337. [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • PubChem. (n.d.). 4-piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)- (C13H17NO3). [Link]

  • MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Kang, F., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 235-243. [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • NextSDS. (n.d.). 1-Methyl-4-hydroxypiperidine — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.

  • Cheméo. (n.d.). 4-Hydroxy-N-methylpiperidine. [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2036-2047. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. [Link]

  • Thasler, R., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(11), 4467-4484. [Link]

  • YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • National Cheng Kung University. (n.d.). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. [Link]

  • PubMed. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]

  • MDPI. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(4), 2459-2473. [Link]

  • SciSpace. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

  • ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. [Link]

Sources

Purification techniques for crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a highly polar, amphoteric molecule, 4-hydroxy-1-methylpiperidine-4-carboxylic acid presents unique purification challenges. It contains a basic tertiary amine, an acidic carboxylate, and a hydroxyl group, making it a zwitterion at physiological pH.

This guide provides field-proven troubleshooting strategies and self-validating protocols designed to help researchers and drug development professionals achieve >98% purity from complex crude extracts.

Section 1: Physicochemical Profiling & Causality (The "Why")

To successfully purify this compound, we must exploit its ionization states. The tertiary amine has a pKa of ~10.0, and the carboxylic acid has a pKa of ~2.5. The calculated isoelectric point (pI) is approximately 6.25[1].

  • At pH < 2: The molecule is a net cation (protonated amine, neutral acid).

  • At pH 6.25: The molecule is a zwitterion (net charge zero, but highly polar).

  • At pH > 11: The molecule is a net anion (neutral amine, deprotonated acid).

Because of this zwitterionic character, standard normal-phase silica chromatography will result in severe peak tailing and irreversible binding due to interactions between the basic nitrogen and acidic silanol groups[2]. Furthermore, traditional liquid-liquid extraction (LLE) into organic solvents like ethyl acetate or dichloromethane will fail because the molecule remains highly water-soluble across the entire pH range.

Section 2: Troubleshooting & FAQs

Q1: I attempted to extract my crude reaction mixture using dichloromethane and 1M HCl, but the product remained in the aqueous layer. How can I recover it? A1: This is expected. At acidic pH, the piperidine nitrogen is protonated, rendering the molecule highly hydrophilic and restricting it to the aqueous phase[2]. To recover the product, you must abandon LLE. Instead, utilize Strong Cation Exchange (SCX) chromatography. By loading the acidic aqueous layer onto an SCX resin, the cationic product binds to the sulfonic acid groups, allowing neutral and anionic impurities to wash away[3].

Q2: My compound streaks continuously on normal-phase TLC (Silica gel 60). How can I monitor my purification? A2: Zwitterions interact strongly with the silanol groups on standard silica. Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) for LC-MS monitoring, which utilizes a stationary phase containing both positive and negative charges to separate polar analytes based on electrostatic and hydrogen-bonding interactions[4][5]. For rapid TLC, use reverse-phase C18 plates eluting with water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) to suppress ionization.

Q3: I have isolated the hydrochloride salt, but it contains inorganic salts from the reaction. How do I desalt it? A3: Inorganic salts cannot be removed by simple evaporation. If the crude solid is the hydrochloride salt, it can be triturated with polar aprotic/weakly protic organic solvents. The literature indicates that the crude hydrochloride salt of 4-hydroxy-1-methylpiperidine-4-carboxylic acid can be effectively triturated with ethyl acetate to remove specific organic impurities, yielding a solid suitable for downstream synthesis[6]. For complete inorganic desalting, size-exclusion chromatography (e.g., Sephadex G-10) or specialized SCX capture-and-release is required.

Section 3: Quantitative Data & Solvent Systems

The following table summarizes the expected performance of various purification matrices for this specific piperidine derivative.

Purification MethodStationary PhaseMobile Phase / EluentExpected RecoveryPurityPrimary Use Case
Strong Cation Exchange Dowex 50WX8 (H+ form)Load: pH 2 H₂O. Elute: 2M NH₃ (aq)85 - 95%>95%Bulk crude isolation, desalting
ZIC-HILIC Sulfobetaine-silicaGradient: 90% to 40% ACN in H₂O (10mM NH₄OAc)75 - 85%>98%Fine purification, LC-MS analysis
Isoelectric Crystallization None (Aqueous solution)Adjust to pH 6.25, add cold Ethanol60 - 70%>99%Final polishing of free base
Trituration None (Solid state)Ethyl Acetate (for HCl salt)80 - 90%~90%Rapid removal of non-polar organics

Section 4: Workflows and Methodologies

Decision workflow for purifying zwitterionic piperidine derivatives based on crude state.

Protocol 1: Bulk Purification via Strong Cation Exchange (SCX) Chromatography

Causality: This protocol forces the amphoteric molecule into its cationic state to bind to a negatively charged resin, allowing non-basic impurities to be washed away. Elution with a volatile base neutralizes the amine, releasing the product[3][7]. Self-Validation: The pH of the effluent is monitored. The product will only elute when the effluent becomes strongly basic.

  • Resin Preparation: Swell Dowex 50WX8 (50-100 mesh, H+ form) in deionized water. Pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the flow-through reaches pH ~5.

  • Sample Loading: Dissolve the crude extract in a minimum volume of 0.1M HCl (ensure pH < 2). Load onto the column. The protonated piperidine binds to the resin.

  • Washing: Wash with 3 CV of DI water, followed by 2 CV of Methanol. Validation Check: Spot the methanol wash on a TLC plate; it should contain only neutral/acidic impurities, not the target amine (verify with ninhydrin or iodine stain).

  • Elution: Elute the target compound using 2M aqueous Ammonia. Collect fractions. Validation Check: Check the pH of the fractions. The product will begin eluting shortly after the fraction pH spikes to >9.

  • Isolation: Pool the alkaline fractions containing the product. Lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the purified free base or ammonium salt.

Mechanism of Strong Cation Exchange for amphoteric piperidine extraction.

Protocol 2: Final Polishing via Isoelectric Crystallization

Causality: At its isoelectric point (pH ~6.25), the molecule possesses a net charge of zero, minimizing its hydration sphere and drastically reducing its aqueous solubility[1]. Self-Validation: Precipitation will only occur when the exact pI is reached; if the solution overshoots the pH, the solid will redissolve.

  • Dissolution: Dissolve the SCX-purified product in a minimal amount of DI water.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add 0.1M HCl or 0.1M NaOH dropwise under constant stirring until the pH reaches exactly 6.25.

  • Precipitation: As the pI is approached, the solution will become cloudy. Once at pH 6.25, stir at room temperature for 30 minutes. Validation Check: If the solution remains clear, the concentration is too low. Concentrate under reduced pressure and repeat.

  • Anti-solvent Addition (Optional): To maximize yield, slowly add cold absolute ethanol (up to 1:1 v/v) to decrease the dielectric constant of the solvent, forcing further precipitation.

  • Collection: Cool the suspension to 4°C for 2 hours. Filter the zwitterionic crystals under vacuum, wash with cold ethanol, and dry under high vacuum.

References

  • [6] US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents. Google Patents.

  • [3] An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • [7] Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

  • [4] Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.[Link]

  • [5] A Novel Multidimensional Protein Identification Technology Approach Combining Protein Size Exclusion Prefractionation, Peptide Zwitterion−Ion Hydrophilic Interaction Chromatography... ACS Publications.[Link]

  • [1] Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points. ACS Publications. [Link]

Sources

Technical Support Center: HPLC Optimization for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention challenges with highly polar, zwitterionic molecules.

The Chromatographic Challenge: Mechanistic Overview

4-Hydroxy-1-methylpiperidine-4-carboxylic acid is an extremely hydrophilic molecule. It features a basic tertiary amine (N-methylpiperidine, pKa ~9.5), an acidic carboxylic acid (pKa ~2.5), and a hydroxyl group. At typical mobile phase pH ranges (pH 3–8), it exists as a zwitterion (possessing both positive and negative charges).

Because of this dual-charge state and lack of hydrophobic surface area, traditional Reversed-Phase Liquid Chromatography (RPLC) on C18 columns will fail to retain it, resulting in void volume elution. The scientifically validated solution is Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically utilizing zwitterionic stationary phases[1].

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column? A1: Retention in RPLC relies on the hydrophobic partitioning of analytes into the C18 alkyl chains. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid is highly polar and charged at almost any pH. It prefers the polar aqueous mobile phase over the hydrophobic stationary phase, leading to zero retention. To retain it, you must invert the phase system using HILIC, where the stationary phase is polar and the mobile phase is highly organic[1].

Q2: Which HILIC stationary phase chemistry is optimal for this specific zwitterion? A2: A Zwitterionic HILIC column (e.g., ZIC-HILIC or Agilent HILIC-Z) is the gold standard for this molecule. These columns feature ligands like sulfobetaine, which possess both positive and negative charges. This chemistry provides a robust, immobilized water layer for hydrophilic partitioning, while simultaneously offering weak, reversible electrostatic interactions with both the protonated amine and the deprotonated carboxylic acid of your analyte[2][3].

Q3: How do I select the right buffer and pH for the mobile phase? A3: Buffer selection is critical in HILIC to control the ionic interactions between the analyte and the stationary phase[4]. For this molecule, use 10–20 mM Ammonium Formate adjusted to pH 4.5 .

  • Causality: At pH 4.5, the carboxylic acid is fully deprotonated (COO⁻) and the amine is fully protonated (NH⁺). Maximizing the zwitterionic state maximizes the molecule's polarity, thereby maximizing its partitioning into the stationary phase's water layer. Furthermore, the formate buffer provides sufficient ionic strength to mask undesirable secondary interactions with residual silanols that cause peak tailing[4].

Mandatory Visualizations: Mechanisms & Troubleshooting

HILIC_Mechanism MP Bulk Mobile Phase (>80% Acetonitrile) Analyte 4-Hydroxy-1-methylpiperidine -4-carboxylic acid (Zwitterion) MP->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning StatPhase Zwitterionic Stationary Phase (e.g., Sulfobetaine) Analyte->StatPhase Electrostatic Interaction WaterLayer->StatPhase Hydrates

Fig 1: HILIC retention mechanism combining hydrophilic partitioning and electrostatic interactions.

Troubleshooting Start Issue: Analyte elutes in void volume CheckColumn Is column chemistry appropriate? Start->CheckColumn RP Reversed-Phase (C18) Action: Switch to HILIC CheckColumn->RP Yes (C18) HILIC HILIC Column Action: Check Mobile Phase CheckColumn->HILIC No (HILIC) CheckMP Is initial organic concentration >80%? HILIC->CheckMP IncreaseACN No: Increase ACN % to promote partitioning CheckMP->IncreaseACN No CheckSalt Yes: Check buffer concentration (10-20mM) CheckMP->CheckSalt Yes

Fig 2: Decision tree for troubleshooting poor retention of highly polar zwitterions in HPLC.

Data Presentation: Mobile Phase Additive Selection

Selecting the correct additive is the difference between a sharp, reproducible peak and total signal loss. Below is a quantitative comparison of additives for zwitterionic HILIC coupled with Mass Spectrometry (LC-MS).

AdditiveConcentration RangeVolatility (LC-MS)Effect on Zwitterion RetentionCausality / Mechanism
Ammonium Formate (pH 3.0 - 5.0) 5 - 20 mMExcellentHighBuffers near the pKa of the carboxylic acid; provides counter-ions to modulate electrostatic interactions without suppressing MS signal[4].
Ammonium Acetate (pH 4.8 - 6.8) 5 - 20 mMExcellentModerate to HighBetter buffering capacity at slightly higher pH; ensures the piperidine nitrogen remains fully protonated.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Poor (Ion Suppression)Low to ModerateLowers pH effectively but acts as a strong ion-pairing agent, which disrupts the HILIC partitioning mechanism and severely suppresses MS signals.
Phosphoric Acid / Phosphates 10 - 50 mMNon-volatile (Incompatible)HighExcellent for UV detection, but non-volatile salts will precipitate in high organic mobile phases (>80% ACN) and destroy MS sources.

Troubleshooting Guide

Issue 1: Poor Retention / Elution Near Void Volume in HILIC

  • Root Cause: Insufficient organic solvent in the mobile phase, preventing the formation of the immobilized water layer.

  • Solution: Ensure your starting gradient is at least 90% Acetonitrile . Unlike RPLC, water is the strong eluting solvent in HILIC. Decreasing water increases retention[2].

Issue 2: Peak Tailing or Splitting

  • Root Cause: Uncontrolled secondary electrostatic interactions between the basic piperidine nitrogen and uncapped silanols on the silica support.

  • Solution: Increase the buffer concentration to 15–20 mM (final concentration in the column). The increased ionic strength will competitively mask these secondary interaction sites[4].

Issue 3: Retention Time Drift / Poor Reproducibility

  • Root Cause: Incomplete column equilibration. HILIC columns require significantly more time to establish their hydration layer than RPLC columns[3].

  • Solution: Flush the column with at least 50–100 column volumes of the initial mobile phase prior to the first injection. Ensure buffer salts are mixed dynamically via the LC pump rather than pre-mixed in the organic bottle to prevent slow precipitation[3].

Experimental Protocols: Self-Validating HILIC Method Setup

To ensure scientific integrity, implement this self-validating protocol to establish stable partitioning and verify retention.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.5 using LC-MS grade formic acid. (Causality: Concentrated buffer ensures consistent ionic strength when diluted with organic solvent, preventing peak tailing).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Pump Configuration & Gradient

  • Program the LC pump to deliver an initial state of 90% B and 10% A . This results in a final effective buffer concentration of 10 mM. (Causality: >80% ACN is required to establish the immobilized water layer on the superficially porous particles[5]).

  • Run a shallow gradient from 90% B down to 60% B over 10 minutes to elute the compound.

Step 3: Column Equilibration (Critical Step)

  • Equilibrate the zwitterionic HILIC column (e.g., 2.1 x 100 mm) at 0.3 mL/min with the initial conditions (90% B) for a minimum of 30 minutes.

Step 4: System Validation

  • Inject a void volume marker (e.g., Toluene) alongside 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

  • Calculate the retention factor ( k′ ). A successful, validated method must yield k′>1.5 for the target analyte. If k′<1.0 , increase the initial Acetonitrile percentage to 95%.

References

  • Revue Roumaine de Chimie: RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (ZIC-HILIC) STUDIED FOR HIGHLY POLAR COMPOUNDS.
  • Merck Millipore: Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.
  • Agilent Technologies: Mastering HILIC-Z Separation for Polar Analytes.
  • Chromatography Today: Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • LCGC International: The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.

Sources

Overcoming steric hindrance in 4-Hydroxy-1-methylpiperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid derivatives .

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The C4 position of this molecule is a fully substituted quaternary center bearing both a hydroxyl group and a carboxylic acid. The 3D spatial bulk of the piperidine ring, combined with the N-methyl group and the geminal functional groups, creates massive steric hindrance. This restricts the trajectory of incoming nucleophiles, causing standard coupling protocols to fail.

This guide provides field-proven, causality-driven troubleshooting modules to help you successfully functionalize this challenging scaffold.

Strategic Decision Matrix

Before initiating your synthesis, use the following workflow to determine the optimal activation strategy based on your target nucleophile.

G Start 4-Hydroxy-1-methylpiperidine- 4-carboxylic acid Amidation Amidation (C-N Bond) Start->Amidation Amines Esterification Esterification (C-O Bond) Start->Esterification Alcohols OH_React C4-OH Acylation (O-C Bond) Start->OH_React Electrophiles Amide_Hard Acyl Fluoride Generation (BTFFH, TCFH) Amidation->Amide_Hard High Hindrance Amide_Mod Uronium/Phosphonium (HATU, PyAOP) Amidation->Amide_Mod Moderate Hindrance Est_Steg Steglich Conditions (DCC + 10% DMAP) Esterification->Est_Steg OH_Anhydride In Situ Anhydride Formation OH_React->OH_Anhydride

Decision matrix for functionalizing the sterically hindered C4 position.

Core Troubleshooting Modules

Module 1: Overcoming Failed Amidations

The Issue: Standard carbodiimide coupling (EDC/HOBt or DCC) yields mostly unreacted starting material and a high percentage of N-acylurea byproducts. The Causality: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. Because the C4 position is highly sterically congested, the amine nucleophile cannot attack the intermediate fast enough. This delay allows the O-acylisourea to undergo a slow, irreversible 1,3-rearrangement into an unreactive N-acylurea[1]. The Solution: Bypass the bulky O-acylisourea intermediate entirely by generating an acyl fluoride in situ. Acyl fluorides are exceptionally small, highly electrophilic, and stable against hydrolysis, making them the gold standard for sterically hindered quaternary acids[2][3].

Self-Validating Protocol: In Situ Acyl Fluoride Amidation via BTFFH

  • Neutralization & Solvation: Suspend 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Note: The extra equivalents of base are mandatory to neutralize the HCl salt and liberate the carboxylate.

  • Activation: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 eq) to the mixture. Stir at room temperature for 45 minutes.

    • Self-Validating Check: Pull a 10 µL aliquot and analyze via LC-MS or ¹⁹F NMR. Do not proceed until the acyl fluoride intermediate is fully formed[2].

  • Coupling: Add the target amine (1.2 eq). Seal the reaction vessel.

  • Thermal Drive: Heat the reaction to 60–80 °C for 12–24 hours. The high activation energy barrier of the hindered transition state requires thermal or microwave assistance[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Module 2: Driving Difficult Esterifications

The Issue: Fischer esterification degrades the molecule, and standard coupling yields no ester. The Causality: The tertiary alcohol and piperidine nitrogen make the molecule highly sensitive to the harsh acidic conditions of Fischer esterification, risking dehydration or decomposition. Furthermore, aliphatic alcohols are weaker nucleophiles than amines; reacting them with DCC alone leads exclusively to the N-acylurea byproduct[4]. The Solution: Employ the Steglich Esterification using a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer reagent. It attacks the bulky O-acylisourea faster than the 1,3-rearrangement can occur, forming a highly electrophilic N-acylpyridinium intermediate that readily reacts with the alcohol[1][4].

Self-Validating Protocol: Modified Steglich Esterification

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous CH₂Cl₂.

  • Catalyst Loading: Add DMAP (10 mol%).

    • Self-Validating Check: Ensure DMAP is fully dissolved and interacting with the acid before adding the coupling agent. This intercepts the intermediate immediately[5].

  • Activation: Cool the reaction to 0 °C. Add DCC or EDC·HCl (1.2 eq) dropwise.

    • Self-Validating Check: If using DCC, the formation of a white dicyclohexylurea (DCU) precipitate within 15 minutes confirms successful carbodiimide activation[5].

  • Propagation: Stir at 0 °C for 15 minutes, then allow the reaction to warm to 20 °C and stir for 3–12 hours.

  • Isolation: Filter off the precipitated DCU. Wash the organic filtrate with 0.5 M HCl, then saturated NaHCO₃, dry over MgSO₄, and concentrate.

Module 3: Functionalizing the C4-Hydroxyl Group

The Issue: The C4-OH group exhibits near-zero reactivity towards standard acylation (e.g., acid chlorides in pyridine). The Causality: The C4-OH is a tertiary alcohol flanked by the piperidine ring and the carboxylate group. This extreme steric shielding blocks the trajectory required for standard bimolecular nucleophilic substitution (Sₙ2-like attack on an acylium ion). The Solution: Utilize intramolecular activation . By reacting the adjacent carboxylic acid and hydroxyl group together to form a cyclic O-carboxyanhydride (1,3-dioxolane-2,4-dione derivative) or a mixed anhydride in situ, you bypass intermolecular steric barriers[6]. The ring strain of the resulting intermediate forces the geometry into a highly reactive state for subsequent nucleophilic attack.

Data Analytics: Coupling Reagent Selection

Use this comparative data table to select the appropriate reagent based on your specific nucleophile.

Reagent ClassExamplesReactivity on C4Byproduct ProfileRecommended Use Case
Carbodiimides EDC, DCCLowHigh N-acylureaAvoid for amidation; use strictly with DMAP for esterification[4].
Uronium Salts HATU, COMUModerateWater-soluble (EDC/HATU)Primary amines, unhindered anilines[7].
Phosphonium Salts PyAOP, PyBOPHighPhosphoramideSecondary amines; prevents racemization in chiral centers[3].
Acyl Fluorides BTFFH, TCFHVery HighFluoride ionHighly hindered or electron-deficient amines[2][3].

Frequently Asked Questions (FAQs)

Q: My starting material is completely insoluble in dichloromethane (CH₂Cl₂). How do I proceed? A: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a zwitterion (protonated piperidine, deprotonated carboxylate) and is commercially supplied as a hydrochloride salt[8]. It will not dissolve in non-polar or moderately polar organic solvents until it is neutralized. Add at least 2.0–3.0 equivalents of a non-nucleophilic base (like DIPEA or N-methylmorpholine) to neutralize the HCl and disrupt the zwitterionic network. If solubility remains poor, add 10–20% anhydrous DMF as a co-solvent.

Q: Does the C4 position undergo racemization or epimerization during aggressive activation? A: No. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid possesses a plane of symmetry passing through the N1 and C4 atoms. Because the molecule is achiral at the C4 position, racemization or epimerization is geometrically impossible. You can use highly active reagents (like BTFFH or HATU) without worrying about loss of stereochemical integrity.

Q: Can I use microwave irradiation to speed up the amidation? A: Yes. Microwave heating is highly effective for overcoming the massive activation energy barrier associated with sterically demanding transition states[3]. When using acyl fluorides, heating the sealed reaction to 80 °C under microwave irradiation for 30–60 minutes often provides superior yields compared to stirring at room temperature for 24 hours.

References

  • Steglich Esterification Guide | PDF - Scribd. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZdIlIneWYPXqdt_Lx0s7pB4P8eUDEpU3gZcEKSZvxgk5YNhtm_3n4GZmXPCnCLu2cKoxRo3FCjfc14eGrzQgI11qn6QEjF6XQOV_O_iGHhycTNKMLbSngOdnbXZeNjPY4OEjhAGgvhpdIwnhOAUYbvKGpeIq]
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-hqL_ikNOugz-LEAdpq-SKAHqPFdjVM40g_dyepKHl0Ef5TYKcbk1R4UCKVda8vohxWvglu7UAccNdB_7SSiAPLy2oKjbI2puAnAMqa0n2NUzeQKkFVXxYzOynhRnXt78r1-PJNkpiWdftiEmxVsQ5cIkGbH_cVE=]
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqzs5MK4i61Nych1LMKcpUUbRTWTN6-XxU-Q2KuosGb40d5XxEPY1By4RQkHj_N733CCeHTVhlENmPDkF-N7ptDTInd23g9JovRlHHTk8rHsLCeZpmS-majPtS4_alQsgObjODOpCbwKMAd5UtBCqKJqZfdsh9GFxq]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOcmD3B70IpGGRR31JqxK9-b0an8xMXQE5fgNmV7at6pyAo3TcEUFbliOOwiKykK_er-0dWeTRkdxTSdo8zXTYkq1u1Bs-HxunHpNHINgCugNsppBcqRfc-ayNaKNwCZl1_gl0f-BN2X8q5NtHp44yWQore8BtHY=]
  • 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride | 41248-72-0 - Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4toLR0TnLPbblWbtIHUBOVOAb71rAxhikA5LAj_BeFayMZ8DOWYOS71CpmZyoNZFNaWQOcDn__VGJUqcBG0_9qEK3KV6IzU3P0UZkb13jHfmfAy1KRq5e2V1GXs1LLfDOuDGjXFxNHKz3St3nGj5YfKaDoichQkwS]
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6mdoedEHDbzy2NNFWssRSia87cd1X8FuvMoJg-uPYKs5ZpAeAahYAkD7-1HInsPXzFFZ7M33ClG9d3YsohJNmQYc9psTRDuoyeaP1em70UQby9AA7CEEHdDU0QFBR_UhXFmIGLDAEMH1dUeEf2qLZdBOWkLvqolWhWgWrSiyd_c575zzzzW8s1QMNDs74-QZ9pHiBFO6l930Z5AHrx1p19YcfHMKO29IuIPNGpWE=]
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3TMngVzrl1ou_USOu6vbqxQLtgI9s8QSTEAs3inDOphH8P4-Wop0xJ9Uq9lUK8fdtmJ1RYEj6TRJ5jUhtBYxyunkFXUlc8AALMWCG4otCwhYUi1wqtHBRtHAD2q55BjRT3dKa2z9HUOIYzMBhIUr6r4h7Ff6oUrWvKX-fCqem_4HeSc4xg2ksymesRc6-zI3ccexVHqFPy4sIZDQ=]
  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrW4Ss7avfYXgCtmVPacxcVet0YAtPulXKC6hzf9M5-AZgBzDbkx7XZ8vOJhpoM49PKyr3ACkvuTx1ivp0eJiJD_IXLZ_C_QHpMifmT9ch7Pp4QuYsXaplbMQ4ic6AdrUieszE63A5zlM-X02CGCQ=]

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid and 1-methylpiperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational structure in a multitude of approved therapeutics.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a perennial favorite for drug designers. This guide delves into a comparative analysis of two closely related piperidine-based building blocks: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid and 1-methylpiperidine-4-carboxylic acid . We will explore how the subtle addition of a single hydroxyl group can profoundly influence physicochemical properties, synthetic accessibility, and, ultimately, biological activity, providing researchers with the data-driven insights needed to make informed decisions in their drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The core difference between our two molecules of interest is the presence of a hydroxyl group at the C4 position of the piperidine ring. This seemingly minor alteration has significant consequences for the molecule's physical and chemical nature.

G cluster_0 1-methylpiperidine-4-carboxylic acid cluster_1 4-Hydroxy-1-methylpiperidine-4-carboxylic acid a b N a->b c b->c g CH3 b->g d c->d e d->e f COOH d->f e->a a1 b1 N a1->b1 c1 b1->c1 g1 CH3 b1->g1 d1 OH c1->d1 e1 d1->e1 f1 COOH d1->f1 e1->a1

Caption: Structural comparison of the two piperidine scaffolds.

The introduction of the hydroxyl group in 4-Hydroxy-1-methylpiperidine-4-carboxylic acid introduces a new hydrogen bond donor and acceptor, significantly impacting its polarity and solubility. Below is a comparative table of key physicochemical properties.

Property1-methylpiperidine-4-carboxylic acid4-Hydroxy-1-methylpiperidine-4-carboxylic acid (Predicted)Impact of 4-OH Group
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₃Addition of one oxygen atom
Molecular Weight 143.18 g/mol [3]159.18 g/mol Increased molecular weight
cLogP 0.5 (approx.)-0.5 to 0.0 (estimated)Increased hydrophilicity
Topological Polar Surface Area (TPSA) 40.5 Ų[4]60.7 Ų (estimated)Increased polarity
pKa (Carboxylic Acid) ~4-5 (estimated)~4-5 (estimated)Minimal change expected
pKa (Piperidine Nitrogen) ~9-10 (estimated)~9-10 (estimated)Minimal change expected
Water Solubility ModerateHigherIncreased aqueous solubility

Predicted values are based on computational models and data from structurally related compounds.

The increased polarity and water solubility of the hydroxylated analog can have profound implications for a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The Hydroxyl Group's Influence on Biological Activity: A Double-Edged Sword

The strategic placement of a hydroxyl group can be a powerful tool in a medicinal chemist's arsenal, but it is not without its challenges.

Potential Advantages:

  • Enhanced Target Binding: The hydroxyl group can form key hydrogen bonds with amino acid residues in a protein's binding pocket, leading to a significant increase in binding affinity and potency.

  • Improved Pharmacokinetic Profile: Increased solubility can improve a drug's bioavailability and facilitate its distribution in the body.

  • Metabolic "Soft Spot" for Prodrugs: The hydroxyl group can serve as a site for glucuronidation or other conjugation reactions, which can be exploited in prodrug strategies to control drug release and duration of action.

Potential Disadvantages:

  • Metabolic Instability: The hydroxyl group can be a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and a short half-life.

  • Reduced Membrane Permeability: The increased polarity can hinder a drug's ability to cross cellular membranes, including the blood-brain barrier.

Case Study: Pethidine and its Analogs

A classic example illustrating the impact of the piperidine scaffold is the synthetic opioid analgesic, pethidine (also known as meperidine).[5][6] 1-methylpiperidine-4-carboxylic acid is a key precursor in the synthesis of pethidine.[1][7] The structure-activity relationship (SAR) studies of pethidine analogs have revealed that modifications to the 4-position of the piperidine ring significantly impact analgesic activity. While direct analogs of pethidine featuring a 4-hydroxy-4-carboxylic acid moiety are not common, the introduction of a hydroxyl group on the phenyl ring at the 4-position has been shown to influence activity.[8] This highlights the sensitivity of the opioid receptor to substitutions in this region.

Synthetic Accessibility: A Practical Comparison

The synthetic routes to both scaffolds are well-established, typically starting from commercially available piperidone derivatives.

G cluster_0 Synthesis of 1-methylpiperidine-4-carboxylic acid cluster_1 Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid A Isonipecotic acid B 1-methylpiperidine-4-carboxylic acid A->B Reductive amination with formaldehyde C 1-methyl-4-piperidone D Cyanohydrin intermediate C->D Reaction with cyanide E 4-Hydroxy-1-methylpiperidine-4-carboxylic acid D->E Hydrolysis

Caption: Generalized synthetic workflows.

Experimental Protocol: Synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride [9]

This procedure involves the reductive amination of isonipecotic acid.

  • Reaction Setup: In a reaction vessel, charge isonipecotic acid, a palladium catalyst (e.g., 10% Pd/C), and purified water.

  • Heating: Heat the mixture to 90-95 °C.

  • Reductive Amination: Charge formic acid and formaldehyde to the vessel.

  • Cooling and Filtration: Cool the reaction mixture to 20-30 °C and filter to remove the catalyst.

  • Workup: Wash the filter cake with purified water. Concentrate the combined filtrates.

  • Salt Formation: Adjust the temperature to 65-75 °C and charge concentrated hydrochloric acid.

  • Crystallization and Isolation: Charge acetonitrile to induce crystallization. Cool the mixture, filter the solid, wash with acetonitrile, and dry to yield 1-methylpiperidine-4-carboxylic acid hydrochloride.

Experimental Protocol: Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

A common route to this compound involves the formation of a cyanohydrin from 1-methyl-4-piperidone, followed by hydrolysis.

  • Cyanohydrin Formation: Dissolve 1-methyl-4-piperidone in a suitable solvent and react it with a cyanide source (e.g., potassium cyanide followed by acidification, or trimethylsilyl cyanide).

  • Hydrolysis: The resulting cyanohydrin intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.

  • Purification: The product is then purified, often through crystallization or chromatography.

The synthesis of the hydroxylated analog introduces the handling of toxic cyanide reagents, which requires stringent safety precautions. The non-hydroxylated analog's synthesis from isonipecotic acid is generally more straightforward.

Characterization: Spectroscopic Signatures

The structural differences between the two compounds are readily apparent in their NMR and mass spectra.

Expected ¹H NMR Features:

  • 1-methylpiperidine-4-carboxylic acid: A singlet for the N-methyl protons, and multiplets for the piperidine ring protons. The proton at C4 will be a multiplet.

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid: Similar signals for the N-methyl and piperidine ring protons. The absence of a proton at C4 will be a key differentiator. A broad singlet for the hydroxyl proton will also be present, which can be confirmed by D₂O exchange.

Expected ¹³C NMR Features:

  • 1-methylpiperidine-4-carboxylic acid: A signal for the N-methyl carbon, signals for the piperidine ring carbons, and a downfield signal for the carboxylic acid carbon.

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid: The carbon at C4 will be shifted downfield due to the hydroxyl group and will be a quaternary carbon.

Mass Spectrometry:

The molecular ion peak in the mass spectrum will differ by 16 units, corresponding to the mass of the additional oxygen atom in the hydroxylated compound.

Conclusion: Choosing the Right Scaffold for the Job

The choice between 4-Hydroxy-1-methylpiperidine-4-carboxylic acid and 1-methylpiperidine-4-carboxylic acid is a strategic one, dictated by the specific goals of the drug discovery program.

  • 1-methylpiperidine-4-carboxylic acid offers a robust, less polar scaffold that has proven its value in the development of CNS-acting agents like pethidine. Its synthetic accessibility is a significant advantage.

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid provides an avenue for introducing a key hydrogen bonding interaction, potentially leading to enhanced potency and selectivity. The increased hydrophilicity can be leveraged to improve solubility and fine-tune pharmacokinetic properties. However, this comes with the potential for increased metabolic liability and the need for more careful synthetic planning.

Ultimately, a thorough understanding of the structure-activity relationships of the target protein and the desired ADME profile of the final drug candidate will guide the discerning medicinal chemist in selecting the optimal piperidine scaffold for their next breakthrough therapeutic.

References

  • BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. Retrieved March 20, 2026.
  • Wikipedia. (2023).
  • Wikipedia. (2024). Pethidine.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • PrepChem.com. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.
  • Scribd. (n.d.). Pethidine: Synthesis and Metabolism.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid 97 183673-71-4. Retrieved March 20, 2026.
  • Chemistry Steps. (2025). Synthesis of Pethidine aka Meperidine.
  • Wikidoc. (2011).
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved March 20, 2026.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved March 20, 2026.
  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • Dove Medical Press. (2016).
  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved March 20, 2026, from [Link].

  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Golm Metabolome Database. (2014). Piperidine-2-carboxylic acid (2TMS).
  • NIST WebBook. (n.d.).
  • Oakwood Chemical. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride. Retrieved March 20, 2026.
  • Cambridge Isotope Laboratories. (n.d.). Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%).
  • PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. Retrieved March 20, 2026.
  • ResearchGate. (2026). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ChemicalBook. (2025). 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride.
  • SynOpen. (2024). SynOpen.
  • PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Cheméo. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved March 20, 2026, from [Link].

  • Therapeutic Target Database. (n.d.).
  • PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester.
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid.
  • Chem-Impex. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved March 20, 2026.
  • CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine.
  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • PubMed. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches.

Sources

A Comparative Guide to the Binding Affinities of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid Analogs in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a privileged scaffold. Specifically, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid and its structural analogs serve as highly versatile building blocks for developing targeted therapeutics. As an application scientist who has spent years optimizing hit-to-lead campaigns, I have observed that minor modifications at the C4 position of this scaffold—transitioning from a hydroxyl group to a hydrogen atom or an aryl substituent—drastically alter the molecule's conformational rigidity, hydration shell, and ultimate binding affinity[1].

This guide objectively compares the binding performance of 4-hydroxy-1-methylpiperidine-4-carboxylic acid analogs across various pharmacological targets, providing the underlying structural rationale and the self-validating experimental protocols required to measure these affinities accurately.

Structural Rationale & Mechanistic Insights

When designing ligands, we do not simply plug in functional groups at random; every substitution is a calculated manipulation of thermodynamics. The 1-methylpiperidine-4-carboxylic acid core provides two constant anchors:

  • The Tertiary Amine (N-Methyl): With a pKa typically between 9.0 and 10.0, this nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate or glutamate residues in the orthosteric pockets of monoamine transporters and G-protein coupled receptors (GPCRs)[1].

  • The C4-Carboxylic Acid: This acts as a primary vector for functionalization, allowing for rapid amide or ester coupling to build extended molecular architectures.

The Causality of the C4 Substitution:

  • The 4-Hydroxy Analog (-OH): The inclusion of the hydroxyl group introduces a highly polar, rigidified vector. It restricts the conformational flexibility of the attached carboxylic acid and provides an additional hydrogen bond donor/acceptor. This is critical for targets like NUDT5, where directed hydrogen bonding significantly decreases the dissociation rate ( koff​ )[2].

  • The Unsubstituted Analog (-H): Removing the hydroxyl group reduces steric bulk and polarity, allowing the piperidine ring to adopt more flexible chair conformations. This is preferred when targeting receptors like CCR4, where a hydrophobic fit is prioritized over rigid hydrogen bonding[3].

  • The 4-Aryl Analog (-Aryl): Replacing the hydroxyl group with an aromatic ring (e.g., in meperidine analogs) introduces massive lipophilicity and enables π−π stacking. This modification shifts the target selectivity entirely toward monoamine transporters (DAT, SERT), where deep hydrophobic pockets accommodate the aryl ring to drive sub-nanomolar affinities[4].

Mandatory Visualization: Target Selectivity Pathway

G Core 1-Methylpiperidine-4-carboxylic Acid Scaffold SubOH 4-Hydroxy Analog H-Bond Donor/Acceptor Core->SubOH + OH Group SubH 4-Hydrogen Analog Reduced Steric Bulk Core->SubH Unsubstituted SubAryl 4-Aryl Analog Pi-Pi Stacking / Hydrophobic Core->SubAryl + Aryl Group Target1 NUDT5 / Muscarinic High Affinity (KD ~250 nM) SubOH->Target1 Directed H-Bonding Target2 CCR4 / Chemokine Moderate Affinity (IC50 ~78 nM) SubH->Target2 Hydrophobic Pocket Fit Target3 Target3 SubAryl->Target3 Aromatic Interactions

Structural divergence of piperidine analogs and their resulting target selectivity profiles.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data from validated literature sources, illustrating how the C4 substitution dictates affinity across distinct biological targets.

Scaffold BaseC4 SubstitutionTarget Receptor / EnzymeBinding AffinityAssay Modality
1-Methylpiperidine-4-carboxylic acid-H (Hydrogen)CCR4 Receptor IC50​ = 0.078 µMRadioligand Competition
4-Hydroxy-1-methylpiperidine-OH (Hydroxyl)NUDT5 Enzyme KD​ ≈ 250 nMSurface Plasmon Resonance
4-(3,4-Dichlorophenyl)-1-methylpiperidine-Aryl (Dichlorophenyl)Dopamine Transporter (DAT) Ki​ = 0.019 µMRadioligand Competition
4-(2-Naphthyl)-1-methylpiperidine-Aryl (Naphthyl)Serotonin Transporter (SERT) Ki​ = 0.0072 µMRadioligand Competition

(Note: Data aggregated from structural activity relationship (SAR) studies of monoamine transporters[4], NUDT5 antagonists[2], and CCR4 antagonists[3].)

Experimental Protocols

To ensure scientific integrity, binding affinities must be measured using orthogonal techniques tailored to the target's physical properties. Below are the self-validating protocols I implement in the lab.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality & Experience: While endpoint assays provide an overall affinity ( KD​ ), they obscure the kinetic drivers ( kon​ vs koff​ ). For 4-OH analogs, SPR is prioritized because the hydroxyl group frequently drives affinity by decreasing the dissociation rate ( koff​ ) through stable hydrogen bonding[2].

  • Step 1: Sensor Chip Functionalization. Immobilize the purified target protein (e.g., NUDT5) onto a CM5 sensor chip using standard amine-coupling chemistry (EDC/NHS). Target an immobilization level of ~2000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for small molecule binding.

  • Step 2: Analyte Injection. Prepare a 2-fold dilution series of the 4-OH piperidine analog (ranging from 10 µM down to 39 nM) in running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject each concentration at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Step 3: System Validation (Self-Correction). Every run must include a reference flow cell (Fc1) that is activated and deactivated without protein. The SPR sensorgram data must be double-referenced: subtract the Fc1 signal to eliminate bulk refractive index changes, and subtract a blank buffer injection to correct for baseline drift.

Protocol 2: Radioligand Competition Assay for Membrane-Bound Targets

Causality & Experience: For integral membrane proteins like DAT and SERT, SPR requires complex lipid nanodisc stabilization which can alter the native conformation. Radioligand competition remains the gold standard here, allowing us to determine the inhibition constant ( Ki​ ) of highly lipophilic 4-aryl analogs in a native-like membrane environment[4].

  • Step 1: Membrane Preparation. Homogenize rat caudate-putamen tissue (or target-transfected HEK293 cells) in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Step 2: Incubation & Filtration. In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H] paroxetine for SERT), 50 µL of the 4-aryl analog at varying concentrations ( 10−10 to 10−5 M), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Step 3: System Validation (Self-Correction). The assay is only valid if Non-Specific Binding (NSB) is rigorously defined. Include control wells containing a saturating concentration (10 µM) of a known, unlabeled high-affinity standard (e.g., fluoxetine). Subtract the NSB CPM (counts per minute) from all total binding wells to calculate specific binding before applying the Cheng-Prusoff equation to determine the Ki​ .

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist Source: PMC / NIH URL
  • Antagonistic properties of 4-(hexyloxy)
  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists Source: MDPI URL

Sources

Validation of Analytical HPLC Methods for 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare traditional RP-HPLC-UV methodologies against HILIC-CAD for the quantification of highly polar, underivatized amino acid derivatives, providing self-validating experimental protocols and ICH Q2(R2) compliant validation data.

Analyte Profiling & The Analytical Challenge

The target analyte, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS 757127-21-2)[1], is a highly polar, zwitterionic molecule frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical compounds, including lactivicin-based antibacterial agents[2]. From an analytical perspective, quantifying this compound presents a trifecta of chromatographic challenges:

  • Extreme Polarity: The presence of a carboxylic acid, a hydroxyl group, and a basic piperidine ring results in a highly hydrophilic molecule (LogP < 0). In standard Reversed-Phase HPLC (RP-HPLC), it fails to partition into the hydrophobic C18 stationary phase, eluting in the void volume where matrix suppression is severe.

  • Lack of a Chromophore: The molecule lacks conjugated π -electron systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above 210 nm, making standard UV/Vis detection unreliable at low concentrations due to mobile phase interference[3].

  • Tertiary Amine Structure: Traditional compendial methods for amino acid analysis often rely on pre- or post-column derivatization (e.g., using ninhydrin, OPA, or FMOC-Cl) to enhance UV or fluorescence detection[4]. However, because the nitrogen in our target molecule is a tertiary amine (N-methylpiperidine), it lacks the reactive N-H protons required for these standard derivatization chemistries. Direct analysis of the underivatized molecule is therefore mandatory[3].

method_rationale Target 4-Hydroxy-1-methylpiperidine -4-carboxylic acid C1 Highly Polar Zwitterion (LogP < 0) Target->C1 C2 No Chromophore (No UV Absorbance) Target->C2 C3 Tertiary Amine (No 1°/2° Amine Rxn) Target->C3 Fail1 RP-HPLC Fails (Elutes in Void) C1->Fail1 Fail2 UV Detection Fails (Low Sensitivity) C2->Fail2 Fail3 Derivatization Fails (e.g., OPA/FMOC) C3->Fail3 Sol1 HILIC Column (Hydrophilic Partitioning) Fail1->Sol1 Solution Sol2 Charged Aerosol Detection (Universal Non-Volatile) Fail2->Sol2 Solution Fail3->Sol2 Solution Opt Validated Workflow: HILIC-CAD Sol1->Opt Sol2->Opt

Fig 1. Logical decision tree for selecting HILIC-CAD based on analyte physicochemical properties.

Methodological Comparison: RP-HPLC-UV vs. HILIC-CAD

To establish a robust control strategy, we must evaluate the causality behind our instrumental choices.

The Baseline Method (RP-HPLC-UV): To force retention of polar amino acids on a C18 column, Ion-Pairing Chromatography (IPC) is often employed using reagents like Heptafluorobutyric acid (HFBA)[3]. While this temporarily solves the retention issue, IPC reagents cause long column equilibration times. Furthermore, relying on UV detection at 210 nm results in severe baseline drift during gradient elution, drastically reducing the signal-to-noise (S/N) ratio and failing to meet stringent quantitation limits[4].

The Champion Method (HILIC-CAD): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water from the mobile phase forms a stagnant enriched layer on the stationary phase. The polar analyte partitions into this aqueous layer, providing excellent retention and peak shape without the need for ion-pairing reagents[5].

Coupling HILIC with a Charged Aerosol Detector (CAD) provides a universal detection mechanism for non-volatile analytes. CAD nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the remaining analyte particles via a corona discharge. Because CAD measures mass-flow rather than optical absorbance, it delivers uniform, high-sensitivity detection regardless of the molecule's lack of a chromophore[6],[7].

hilic_cad_workflow MP Mobile Phase (Acetonitrile / Buffer) Col Zwitterionic HILIC Column MP->Col Separation Neb Nebulizer (Aerosol Generation) Col->Neb Effluent Evap Evaporation Tube (Desolvation) Neb->Evap N2 Gas Corona Corona Discharge (Particle Charging) Evap->Corona Dry Analyte Det Electrometer (Quantification) Corona->Det Charged Particles

Fig 2. Step-by-step mechanism of the HILIC-CAD analytical workflow for non-volatile analytes.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact parameters used for the comparative study.

Protocol A: RP-HPLC-UV (Baseline Method)
  • Column Setup: Install a standard C18 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in Water and Acetonitrile (95:5, v/v). Note: HFBA acts as the ion-pairing reagent[3].

  • Instrument Parameters: Set the flow rate to 1.0 mL/min and the column oven to 30°C.

  • Detection: Configure the UV/Vis detector to 210 nm.

  • Sample Preparation: Dilute the 4-Hydroxy-1-methylpiperidine-4-carboxylic acid standard in the mobile phase. Inject 10 µL.

Protocol B: HILIC-CAD (Champion Method)
  • Column Setup: Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 × 2.1 mm, 3 µm)[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: 80% B for 2 min; linear gradient to 50% B from 2 to 12 min; hold at 50% B for 3 min; return to 80% B for 5 min equilibration.

  • Instrument Parameters: Set the flow rate to 0.4 mL/min and the column oven to 40°C.

  • Detection: Configure the CAD. Set the evaporation temperature to 35°C, data collection rate to 10 Hz, and filter constant to 3.6 s.

  • Sample Preparation: Dissolve standards in 50% Acetonitrile/Water. Critical Causality: Matching the sample diluent's organic composition to the initial gradient conditions prevents severe peak distortion and fronting in HILIC separations[4]. Inject 2 µL.

ICH Q2(R2) Method Validation & Performance Data

Validation was executed in strict accordance with the ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose across the product lifecycle[8],[9]. The framework establishes scientific principles for evaluating specificity, linearity, reportable range, accuracy, precision, and limits of detection/quantitation[10],[9].

Table 1: System Suitability & Chromatographic Performance Comparison
ParameterRP-HPLC-UV (Baseline)HILIC-CAD (Champion)Analytical Implication
Retention Time (tR) 3.2 min8.5 minHILIC prevents void volume matrix interference.
Capacity Factor (k') 0.84.2HILIC achieves optimal retention (k' > 2).
Tailing Factor (Tf) 1.81.1HILIC eliminates secondary electrostatic interactions.
Theoretical Plates (N) 2,50012,000HILIC provides superior resolving power.
Baseline Stability High DriftStableCAD is unaffected by gradient optical changes.
Table 2: ICH Q2(R2) Validation Summary

Data reflects the quantification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Validation ParameterRP-HPLC-UVHILIC-CADICH Q2(R2) Acceptance Criteria
Reportable Range 50 – 500 µg/mL1 – 500 µg/mLMust cover intended operational range[8].
Linearity (R²) 0.98520.9995R² ≥ 0.990[6]
Accuracy (% Recovery) 85.4% – 110.2%98.5% – 101.2%95.0% – 105.0%
Precision (% RSD) 5.4%1.2%≤ 2.0%[11]
Limit of Detection (DL) 15.0 µg/mL0.2 µg/mLSignal-to-Noise (S/N) ≥ 3
Quantitation Limit (QL) 50.0 µg/mL0.6 µg/mLSignal-to-Noise (S/N) ≥ 10

Conclusion

The objective comparison clearly demonstrates that traditional RP-HPLC-UV methods are fundamentally inadequate for the quantification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. The compound's high polarity and lack of a chromophore lead to poor retention and unacceptable sensitivity, failing to meet ICH Q2(R2) precision and accuracy criteria at lower ranges.

Conversely, the HILIC-CAD platform serves as a highly robust, self-validating system. By leveraging hydrophilic partitioning for retention and mass-flow aerosol charging for universal detection, the HILIC-CAD method achieves a 83-fold improvement in the Quantitation Limit (QL) and easily satisfies all ICH Q2(R2) validation parameters[8],[7]. For analytical scientists developing control strategies for underivatized, polar tertiary amines, HILIC-CAD is the definitive and authoritative choice.

Sources

Spectroscopic validation of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid purity and integrity

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: Purity, Integrity, and Comparative Analysis

As drug discovery pivots toward increasingly complex peptidomimetics and non-traditional antibiotic scaffolds, the demand for highly functionalized zwitterionic building blocks has surged. A prime example is 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often isolated as the hydrochloride salt, CAS 41248-72-0). This specific piperidine derivative is a critical precursor in the synthesis of lactivicin analogs—dicyclic dipeptides that target penicillin-binding proteins (PBPs) in resistant Gram-negative bacteria[1].

However, validating the purity and structural integrity of this highly polar, multi-functional molecule presents unique analytical challenges. As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate this compound from its closely related structural analogs, such as 1-methylpiperidine-4-carboxylic acid (lacking the hydroxyl group) and 4-hydroxypiperidine-4-carboxylic acid (lacking the N-methyl group).

This guide provides an objective, data-driven comparison of these compounds and establishes a self-validating spectroscopic workflow to ensure absolute batch integrity before downstream synthesis.

The Analytical Challenge & Causality of Method Selection

Because 4-hydroxy-1-methylpiperidine-4-carboxylic acid possesses both a tertiary amine and a carboxylic acid, it exists as a highly polar zwitterion (or a hydrochloride salt). This inherent polarity dictates our analytical approach:

  • Chromatography: Traditional Reversed-Phase Liquid Chromatography (RPLC) on C18 columns fails to retain this compound adequately, leading to co-elution with the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase is mandatory to achieve the retention and peak shape required for accurate LC-MS purity assessment[2][3].

  • Spectroscopy: The presence of the C4-hydroxyl group uniquely alters the electronic environment of the piperidine ring. The electronegativity of the oxygen atom strongly deshields the C4 carbon in 13 C NMR, shifting it significantly downfield compared to its non-hydroxylated counterpart.

Workflow Start 4-Hydroxy-1-methylpiperidine -4-carboxylic acid (HCl salt) Prep Sample Preparation (D2O for NMR, MeCN/H2O for MS) Start->Prep LCMS Step 1: LC-MS (HILIC) Mass & Purity Screen Prep->LCMS NMR Step 2: 1H/13C qNMR Structural Integrity Prep->NMR FTIR Step 3: ATR-FTIR Functional Group ID Prep->FTIR Decision Data Concordance Check (Self-Validating) LCMS->Decision NMR->Decision FTIR->Decision Valid Validated Batch Ready for Synthesis Decision->Valid  All parameters met

Figure 1: Self-validating orthogonal analytical workflow for zwitterionic piperidine derivatives.

Comparative Spectroscopic Data

To objectively validate the target compound, we must compare its spectroscopic signatures against its most common impurities or alternative building blocks. The data summarized below highlights the critical diagnostic peaks.

Table 1: NMR and MS Diagnostic Markers Comparison
Feature / Analytical Target4-Hydroxy-1-methylpiperidine-4-carboxylic acid (Target)1-Methylpiperidine-4-carboxylic acid (Alternative A)4-Hydroxypiperidine-4-carboxylic acid (Alternative B)
Molecular Weight (Free Base) 159.18 g/mol 143.18 g/mol 145.16 g/mol
LC-MS [M+H] + m/z 160.1m/z 144.1m/z 146.1
1 H NMR (N-CH 3​ marker) Singlet, ~2.85 ppm (in D 2​ O, HCl salt)[1]Singlet, ~2.80 ppmAbsent
1 H NMR (C4-H marker) Absent (Quaternary carbon)Multiplet, ~2.20 ppmAbsent
13 C NMR (C4 shift) ~70.5 ppm (Deshielded by -OH)~40.2 ppm~70.0 ppm
FTIR (O-H stretch) Broad, ~3400 cm −1 Absent Broad, ~3400 cm −1

Note: NMR shifts are highly dependent on the protonation state. The values above assume the hydrochloride salt dissolved in D 2​ O, which shifts the N-methyl protons downfield due to the localized positive charge on the nitrogen.

Detailed Experimental Protocols (The Self-Validating System)

To ensure absolute trustworthiness in your batch analysis, do not rely on a single technique. The following protocols form a closed, self-validating loop: LC-MS confirms the mass and chromatographic purity, NMR confirms the atomic connectivity and quantitative purity, and FTIR verifies the functional groups without solvent interference.

Protocol A: High-Resolution LC-MS (HILIC Mode)

Causality: Using a ZIC-HILIC (Zwitterionic) column allows the highly polar analyte to partition into the water-rich layer on the stationary phase, preventing the premature elution seen in C18 columns[2].

  • Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium formate in H 2​ O (pH 3.0 to keep the carboxylic acid protonated).

    • Solvent B: Acetonitrile (0.1% Formic acid).

  • Gradient: Start at 90% B, ramp to 40% B over 10 minutes. (In HILIC, the organic solvent is the weak solvent).

  • Detection: ESI+ mode. Look for the parent ion at m/z 160.1.

  • Validation Check: Ensure the extracted ion chromatogram (EIC) shows a single, symmetrical peak. A peak at m/z 144.1 indicates contamination with the non-hydroxylated analog.

Fragmentation M1 [M+H]+ m/z 160.1 M2 [M+H - H2O]+ m/z 142.1 M1->M2  -H2O  (C4-OH loss) M3 [M+H - H2O - CO2]+ m/z 98.1 M2->M3  -CO2  (Decarboxylation)

Figure 2: Primary ESI+ LC-MS fragmentation pathway for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Protocol B: Quantitative NMR (qNMR) for Structural Integrity

Causality: D 2​ O is selected as the solvent because the hydrochloride salt is insoluble in CDCl 3​ . A long relaxation delay (D1) is critical because quaternary carbons (like C4 and the carboxylate C=O) lack attached protons to facilitate rapid dipole-dipole relaxation.

  • Sample Prep: Dissolve 15 mg of the sample in 0.6 mL D 2​ O. Add a known mass of TSP (Trimethylsilylpropanoic acid) as an internal standard for quantification.

  • 1 H NMR Acquisition: 400 MHz, 16 scans. Verify the 3H singlet at ~2.85 ppm (N-CH 3​ ) and the multiplets at ~3.37 ppm (equatorial C2/C6 protons)[1].

  • 13 C NMR Acquisition: 100 MHz, minimum 512 scans. Set the D1 relaxation delay to 5 seconds to ensure accurate integration of the C4 carbon (~70.5 ppm) and the carbonyl carbon (~175 ppm).

  • Validation Check: The absence of a proton multiplet at ~2.20 ppm in the 1 H spectrum confirms the absence of the 1-methylpiperidine-4-carboxylic acid impurity.

Protocol C: ATR-FTIR Solid-State Analysis

Causality: Analyzing the compound in the solid state via Attenuated Total Reflectance (ATR) prevents the O-H stretch from being masked by moisture/water in solution.

  • Preparation: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans).

  • Validation Check: Confirm the presence of a broad O-H stretching band at ~3400 cm −1 (confirming the C4 tertiary alcohol) and a sharp C=O stretch at ~1715-1730 cm −1 (characteristic of the protonated carboxylic acid in the HCl salt form).

Conclusion

The successful integration of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid into advanced drug scaffolds relies entirely on the rigorous validation of its purity and structural integrity. By employing a self-validating system—where HILIC-MS confirms mass/purity, qNMR verifies atomic connectivity and the presence of the N-methyl group, and ATR-FTIR confirms the critical C4-hydroxyl functionality—researchers can confidently distinguish this target from its less functionalized alternatives.

References

  • Google Patents. US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents. Contains specific synthetic and NMR characterization data for 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Details the mechanistic causality of using zwitterionic stationary phases for highly polar, charged analytes.

  • Merck Millipore. Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Explains the weak electrostatic interactions necessary for retaining zwitterionic compounds like piperidine-4-carboxylic acid derivatives without ion-pairing reagents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile

4-Hydroxy-1-methylpiperidine-4-carboxylic acid belongs to the piperidine class of compounds. Based on the toxicological data of analogous structures such as 1-Methylpiperidine-4-carboxylic acid and 4-Hydroxypiperidine, it is prudent to handle this compound with the assumption that it may exhibit similar hazardous properties.[1][2] These hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Therefore, all handling and disposal procedures must be conducted with the appropriate safety measures in place to mitigate these potential risks.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a multi-step process that begins with proper handling and waste accumulation and ends with disposal by a licensed professional service. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_accumulation Waste Accumulation & Labeling cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B Always C Generate Waste B->C D Segregate Waste Streams (Solid vs. Liquid) C->D E Use Designated, Compatible Hazardous Waste Containers D->E F Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards E->F G Store in Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete All Necessary Waste Disposal Documentation H->I

Caption: Disposal workflow for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Part 1: Pre-Disposal Safety and Handling

Before beginning any work that will generate waste, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE): The first line of defense is always appropriate PPE.[4] This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2][3]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[3]

    • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.[3]

    • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Engineering Controls: Always handle 4-Hydroxy-1-methylpiperidine-4-carboxylic acid in a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that a safety shower and eyewash station are readily accessible.[3]

Part 2: Waste Segregation and Containment

Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[6]

  • Waste Determination: While a formal hazardous waste determination must be made by trained environmental health and safety (EHS) professionals, laboratory personnel should treat 4-Hydroxy-1-methylpiperidine-4-carboxylic acid as a hazardous waste due to its likely toxic and irritant properties.[7]

  • Container Selection: Use only designated hazardous waste containers that are chemically compatible with piperidine derivatives.[6] Plastic containers are often preferred.[7] The container must be in good condition, with a secure, leak-proof lid.[6]

  • Segregation:

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a designated solid hazardous waste container.[4]

    • Liquid Waste: Unused or waste solutions of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid should be collected in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.

    • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] The rinsed container can then be managed according to your institution's specific guidelines.

Part 3: Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies such as the EPA and OSHA.[6][8]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Hydroxy-1-methylpiperidine-4-carboxylic acid," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[4]

  • Storage in a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA.[7]

    • The container must be kept closed at all times, except when adding waste.[7]

    • The SAA should be in a secondary containment tray to capture any potential leaks.[6]

    • The total volume of hazardous waste in an SAA is limited, typically to 55 gallons.[7]

Part 4: Final Disposal

The final step is to ensure the waste is transported and disposed of by a qualified and licensed service.

  • Licensed Waste Disposal Service: The disposal of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid must be handled by a professional waste disposal company.[2][4] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation: Complete all required waste disposal forms and documentation accurately. This creates a cradle-to-grave record of the waste, which is a key component of the Resource Conservation and Recovery Act (RCRA).[6]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is crucial.[4]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, close the fume hood sash.

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[4]

  • Report: Report the spill to your institution's EHS office.

Summary of Key Information

AspectRecommendationRationale
Personal Protective Equipment Safety goggles, face shield, nitrile gloves, lab coat/apronTo prevent skin and eye contact, and inhalation of dust or aerosols.[1][2][3]
Handling Area Chemical fume hoodTo minimize inhalation exposure.[1]
Waste Classification Treat as hazardous waste (Toxic, Irritant)Based on data from structurally similar compounds.[1][2][3]
Waste Container Labeled, sealed, compatible containerTo ensure safe containment and prevent leaks or reactions.[6][7]
Storage Designated Satellite Accumulation Area with secondary containmentTo comply with regulations and contain spills.[6][7]
Disposal Method Licensed hazardous waste disposal companyTo ensure environmentally sound and compliant disposal.[2][4]
Spill Cleanup Use non-combustible absorbent materialTo safely contain the spill without creating additional hazards.[4]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ubigene. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Alfa Aesar. (2023). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • HWH Environmental. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-methylpiperidine-4-carboxylic acid
Reactant of Route 2
4-Hydroxy-1-methylpiperidine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。